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  • Product: Ethyl 4-(3-bromo-5-methylphenyl)-4-oxobutyrate
  • CAS: 898777-03-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Ethyl 4-(3-bromo-5-methylphenyl)-4-oxobutyrate (CAS No. 898777-03-2)

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of Ethyl 4-(3-bromo-5-methylphenyl)-4-oxobutyrate, a key chemical intermediate with signific...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethyl 4-(3-bromo-5-methylphenyl)-4-oxobutyrate, a key chemical intermediate with significant potential in medicinal chemistry and drug discovery. While specific literature on this exact molecule is sparse, this document, grounded in established chemical principles and analogous compound data, offers a robust framework for its synthesis, characterization, and potential applications. This guide is designed to empower researchers with the foundational knowledge required to effectively utilize this compound in their research endeavors.

Introduction: The Strategic Importance of Substituted Phenyl Ketoesters

Substituted phenyl ketoesters, such as Ethyl 4-(3-bromo-5-methylphenyl)-4-oxobutyrate, represent a critical class of intermediates in the synthesis of complex organic molecules. The presence of multiple functional groups—a ketone, an ester, and a substituted aromatic ring—provides a versatile scaffold for a variety of chemical transformations. The bromo and methyl substituents on the phenyl ring offer opportunities for further functionalization through cross-coupling reactions or by influencing the electronic properties of the aromatic system. These structural features make such compounds valuable starting materials for the development of novel therapeutic agents.

The general structure of 4-aryl-4-oxobutanoic acid derivatives has been explored for various biological activities, including immunosuppressive and cytostatic effects.[1] This suggests that derivatives of Ethyl 4-(3-bromo-5-methylphenyl)-4-oxobutyrate could serve as building blocks for compounds with potential applications in oncology and immunology.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a compound is paramount for its effective use in research and development. The following table summarizes the key properties of Ethyl 4-(3-bromo-5-methylphenyl)-4-oxobutyrate.

PropertyValueSource
CAS Number 898777-03-2
Molecular Formula C₁₃H₁₅BrO₃ChemScene
Molecular Weight 299.16 g/mol ChemScene
Appearance Predicted: White to off-white solidGeneral knowledge of similar compounds
Solubility Predicted: Soluble in organic solvents such as dichloromethane, ethyl acetate, and acetone. Sparingly soluble in water.General knowledge of similar compounds
Predicted Spectroscopic Data

While experimentally obtained spectra are the gold standard, in their absence, predicted data can provide valuable guidance for compound identification and characterization.

2.1.1. ¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methylene groups of the butyrate chain, and the ethyl ester.

  • Aromatic Protons: Three signals in the aromatic region (δ 7.0-8.0 ppm), each integrating to one proton. The substitution pattern will lead to specific splitting patterns (singlets or meta-coupling).

  • Methylene Protons (Butyrate Chain): Two triplets, each integrating to two protons, corresponding to the two methylene groups adjacent to the carbonyl and the ester.

  • Ethyl Ester Protons: A quartet (CH₂) and a triplet (CH₃) in the upfield region.

2.1.2. ¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

  • Carbonyl Carbons: Two signals in the downfield region (δ 160-200 ppm) for the ketone and ester carbonyls.

  • Aromatic Carbons: Six signals in the aromatic region (δ 120-140 ppm), with the carbon attached to the bromine atom showing a characteristic shift.

  • Aliphatic Carbons: Signals for the two methylene carbons of the butyrate chain and the two carbons of the ethyl ester.

2.1.3. Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be characterized by strong absorption bands corresponding to the carbonyl groups.

  • C=O (Ketone): A strong, sharp peak around 1680-1700 cm⁻¹.

  • C=O (Ester): A strong, sharp peak around 1730-1750 cm⁻¹.

  • C-O (Ester): A strong peak in the region of 1000-1300 cm⁻¹.

  • C-Br Stretch: A peak in the fingerprint region.

2.1.4. Mass Spectrometry (Predicted)

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

  • Molecular Ion (M+): A pair of peaks corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br) with approximately equal intensity.

  • Fragmentation: Fragmentation is likely to occur at the C-C bonds adjacent to the carbonyl groups, leading to the loss of the ethoxy group, the ethyl group, and cleavage of the butyrate chain.

Synthesis of Ethyl 4-(3-bromo-5-methylphenyl)-4-oxobutyrate: A Detailed Protocol

The synthesis of the title compound can be achieved through a two-step process involving a Friedel-Crafts acylation followed by esterification. This approach is a well-established and reliable method for the preparation of aryl ketoacids and their esters.[2]

Synthesis Workflow

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Fischer Esterification A 1-Bromo-3-methylbenzene E 4-(3-bromo-5-methylphenyl)-4-oxobutanoic acid A->E Reacts with B Succinic Anhydride B->E Reacts with C Anhydrous AlCl₃ C->E Catalyzes D Inert Solvent (e.g., Dichloromethane) D->E Solvent F 4-(3-bromo-5-methylphenyl)-4-oxobutanoic acid I Ethyl 4-(3-bromo-5-methylphenyl)-4-oxobutyrate F->I Reacts with G Ethanol (Excess) G->I Reacts with H Catalytic H₂SO₄ H->I Catalyzes

Caption: Synthetic workflow for Ethyl 4-(3-bromo-5-methylphenyl)-4-oxobutyrate.

Step 1: Friedel-Crafts Acylation of 1-Bromo-3-methylbenzene

Principle: This reaction involves the electrophilic aromatic substitution of 1-bromo-3-methylbenzene with an acylium ion generated from succinic anhydride and a Lewis acid catalyst, typically anhydrous aluminum chloride.[3] The reaction is performed in an inert solvent to control the reaction temperature and facilitate stirring.

Materials:

  • 1-Bromo-3-methylbenzene

  • Succinic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Ice

  • Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, add anhydrous aluminum chloride (1.2 eq) and anhydrous dichloromethane.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of succinic anhydride (1.0 eq) in anhydrous dichloromethane to the stirred suspension.

  • After the addition is complete, add 1-bromo-3-methylbenzene (1.0 eq) dropwise via the dropping funnel, maintaining the temperature at 0 °C.

  • After the addition, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, monitoring the reaction progress by TLC.

  • Cool the reaction mixture to 0 °C and quench by slowly pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4-(3-bromo-5-methylphenyl)-4-oxobutanoic acid.

Step 2: Fischer Esterification

Principle: The carboxylic acid obtained from the Friedel-Crafts acylation is converted to its corresponding ethyl ester through an acid-catalyzed reaction with an excess of ethanol. The excess ethanol serves as both a reactant and the solvent, driving the equilibrium towards the product side.

Materials:

  • 4-(3-bromo-5-methylphenyl)-4-oxobutanoic acid (crude product from Step 1)

  • Ethanol, absolute

  • Sulfuric acid (H₂SO₄), concentrated

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the crude 4-(3-bromo-5-methylphenyl)-4-oxobutanoic acid in an excess of absolute ethanol in a round-bottom flask.

  • Add a catalytic amount of concentrated sulfuric acid (a few drops).

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution until the effervescence ceases.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain pure Ethyl 4-(3-bromo-5-methylphenyl)-4-oxobutyrate.

Applications in Drug Development and Research

Ethyl 4-(3-bromo-5-methylphenyl)-4-oxobutyrate is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The presence of the bromo substituent allows for further modifications via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, enabling the introduction of diverse functionalities.

Potential as a Scaffold for Kinase Inhibitors

Many kinase inhibitors feature a substituted aromatic core. The 3-bromo-5-methylphenyl moiety can be elaborated to mimic the hinge-binding motifs found in many kinase inhibitors. The keto-ester portion of the molecule can be cyclized or further functionalized to interact with other regions of the ATP-binding pocket.

Intermediate for Heterocyclic Synthesis

The 1,4-dicarbonyl functionality of the butyrate chain makes this compound an excellent precursor for the synthesis of various five- and six-membered heterocyclic rings, such as pyridazinones, which are known to possess a wide range of biological activities.[2]

Potential Signaling Pathway Involvement

G A Growth Factor B Receptor Tyrosine Kinase A->B Binds C Signaling Cascade (e.g., MAPK/ERK) B->C Activates F Ethyl 4-(3-bromo-5-methylphenyl)-4-oxobutyrate Derivative (Potential Kinase Inhibitor) B->F Inhibits D Transcription Factors C->D Activates E Gene Expression (Proliferation, Survival) D->E Regulates

Sources

Exploratory

Strategic Synthesis of Ethyl 4-(3-bromo-5-methylphenyl)-4-oxobutyrate: A Regiocontrolled Approach

Topic: Strategic Synthesis of Ethyl 4-(3-bromo-5-methylphenyl)-4-oxobutyrate Content Type: Technical Whitepaper / Process Guide Audience: Synthetic Chemists, Process Development Scientists Executive Summary & Retrosynthe...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Synthesis of Ethyl 4-(3-bromo-5-methylphenyl)-4-oxobutyrate Content Type: Technical Whitepaper / Process Guide Audience: Synthetic Chemists, Process Development Scientists

Executive Summary & Retrosynthetic Logic

The synthesis of Ethyl 4-(3-bromo-5-methylphenyl)-4-oxobutyrate presents a specific regiochemical challenge that disqualifies standard electrophilic aromatic substitution (EAS) methods.

In a standard Friedel-Crafts acylation attempt using 3-bromotoluene, the directing effects of the methyl (ortho/para) and bromo (ortho/para) groups are mismatched for the desired 3,5-substitution pattern relative to the acyl chain. The 5-position (meta to both existing substituents) is electronically deactivated and sterically inaccessible compared to the 2, 4, and 6 positions. Consequently, a direct acylation would yield a mixture of 2- and 4-isomers, not the desired 3,5-isomer.

To achieve the 1,3,5-substitution pattern with high fidelity, this guide proposes a nucleophilic aromatic substitution strategy via an organometallic intermediate. The core logic relies on the desymmetrization of 3,5-dibromotoluene .

Retrosynthetic Pathway

The most robust disconnection occurs at the aryl-ketone bond, tracing back to a Grignard reagent derived from 3,5-dibromotoluene and a succinyl equivalent.

Retrosynthesis Target Ethyl 4-(3-bromo-5-methylphenyl)-4-oxobutyrate Inter1 4-(3-Bromo-5-methylphenyl)-4-oxobutyric acid Target->Inter1 Esterification (EtOH/H+) Start1 3,5-Dibromotoluene (CAS: 1611-92-3) Inter1->Start1 Grignard Formation + Nucleophilic Attack Start2 Succinic Anhydride (CAS: 108-30-5) Inter1->Start2 Electrophile

Figure 1: Retrosynthetic disconnection showing the organometallic route to bypass EAS regioselectivity issues.

Critical Starting Materials & Reagents

The success of this protocol hinges on the purity of the aryl halide and the exclusion of moisture during the Grignard formation.

ComponentChemical NameCAS NumberRoleCritical Specification
SM 1 3,5-Dibromotoluene 1611-92-3 Core Scaffold>98% Purity; Isomer free (ensure no 2,4-dibromo)
SM 2 Succinic Anhydride 108-30-5 C4 Linker SourceDry, free-flowing crystals
Reagent Magnesium Turnings7439-95-4Metallation AgentGrignard grade; Iodine activated
Solvent Tetrahydrofuran (THF)109-99-9SolventAnhydrous (<50 ppm H2O); Inhibitor-free preferred
Reagent Ethanol (Absolute)64-17-5Esterification200 Proof

Why Succinic Anhydride? While Ethyl succinyl chloride (Ethyl 4-chloro-4-oxobutyrate) theoretically allows a one-step coupling, it is prone to double-addition (forming the tertiary alcohol) and polymerization. Succinic anhydride is superior because the ring-opening event generates a carboxylate salt (R-COO-MgX), which is electronically shielded from a second nucleophilic attack, ensuring exclusive mono-ketone formation.

Detailed Experimental Protocol

Phase 1: Formation of 3-Bromo-5-methylphenylmagnesium Bromide

Objective: Selective mono-metallation of the symmetric di-bromide.

  • Setup: Equip a 3-neck round-bottom flask (RBF) with a magnetic stir bar, reflux condenser, nitrogen inlet, and pressure-equalizing addition funnel. Flame-dry the apparatus under vacuum and backfill with N2 (3 cycles).

  • Activation: Add Magnesium turnings (1.1 eq relative to SM 1) to the flask. Add a single crystal of Iodine and heat gently with a heat gun until iodine vaporizes to activate the Mg surface.

  • Initiation: Dissolve 3,5-Dibromotoluene (1.0 eq) in anhydrous THF (concentration ~1.0 M). Add 5-10% of this solution to the Mg turnings.

    • Note: If the reaction does not start (indicated by turbidity/exotherm), add a drop of 1,2-dibromoethane or apply sonication.

  • Addition: Once initiated, add the remaining bromide solution dropwise to maintain a gentle reflux.

  • Completion: After addition, reflux for 1-2 hours. The solution should turn dark grey/brown.

    • Checkpoint: Titrate an aliquot to determine the precise concentration of the Grignard reagent before proceeding.

Phase 2: Regioselective Acylation

Objective: Ring opening of succinic anhydride to form the gamma-keto acid salt.

  • Preparation: In a separate dry flask, dissolve Succinic Anhydride (1.2 eq) in anhydrous THF. Cool this solution to 0°C.

  • Coupling: Transfer the Grignard solution (from Phase 1) via cannula into the Succinic Anhydride solution slowly over 30-45 minutes.

    • Mechanistic Insight: The low temperature and inverse addition (Grignard into Anhydride) prevent the formation of diketones or double-addition by-products.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. The mixture will likely become a thick slurry (magnesium carboxylate salts).

  • Quench: Cool to 0°C and quench carefully with 1M HCl until pH < 2. This hydrolyzes the magnesium salt and precipitates the free acid: 4-(3-bromo-5-methylphenyl)-4-oxobutyric acid .

  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.[1][2]

    • Purification: Recrystallize the solid intermediate from Toluene/Hexanes if necessary, though crude is often sufficient for the next step.

Phase 3: Fischer Esterification

Objective: Conversion of the acid to the final ethyl ester.

  • Reaction: Dissolve the crude keto-acid in Absolute Ethanol (0.5 M). Add catalytic Sulfuric Acid (H2SO4, 5 mol%) or Thionyl Chloride (SOCl2, 1.1 eq, added at 0°C).

  • Reflux: Heat the mixture to reflux for 4-6 hours. Monitor by TLC (disappearance of acid).

  • Workup: Concentrate ethanol under reduced pressure. Dilute residue with Ethyl Acetate and wash with Saturated NaHCO3 (to remove unreacted acid) and brine.

  • Isolation: Dry (MgSO4) and concentrate to yield the crude oil.

  • Final Purification: Purify via flash column chromatography (SiO2, Hexanes:EtOAc gradient).

Reaction Workflow Visualization

The following diagram illustrates the chemical transformations and key process controls.

SynthesisWorkflow SM 3,5-Dibromotoluene + Mg / THF Grignard Intermediate: Aryl-MgBr SM->Grignard Reflux, 2h Coupling Coupling: + Succinic Anhydride (0°C -> RT) Grignard->Coupling Nucleophilic Acyl Sub. Acid Intermediate: Gamma-Keto Acid Coupling->Acid Acidic Quench (HCl) Esterification Esterification: EtOH / H+ Acid->Esterification Reflux, 6h Product Final Product: Ethyl 4-(3-bromo-5-methylphenyl)- 4-oxobutyrate Esterification->Product Workup & Purification

Figure 2: Step-by-step reaction workflow from starting material to final ester.

Troubleshooting & Process Safety

Regioselectivity Verification

While the starting material (3,5-dibromotoluene) guarantees the meta-relationship between the methyl and the remaining bromine, verify the product structure using 1H NMR .

  • Diagnostic Signal: Look for the aromatic region. A 1,3,5-substituted ring should show three distinct singlets (or finely split doublets) with coupling constants (

    
     Hz) corresponding to meta-coupling. If you see large ortho-couplings (
    
    
    
    Hz), the starting material may have been contaminated with 2,4-dibromotoluene.
Safety Considerations
  • Organometallics: Grignard reagents are pyrophoric and moisture-sensitive. Ensure all glassware is oven-dried.

  • Exotherms: The quenching of the Grignard reaction and the addition of SOCl2 (if used for esterification) are highly exothermic. Maintain strict temperature control.

References

  • Grignard Formation & Reactivity

    • Garst, J. F., & Ungváry, F. (1991). "Mechanism of Grignard reagent formation". Grignard Reagents, 185-275.

  • Reaction of Grignards with Anhydrides

    • Cason, J., & Reist, E. J. (1955). "Investigation of the Preparation of Ketones from Organocadmium Reagents and Acid Chlorides". Journal of Organic Chemistry, 20(11), 1591–1601. (Foundational text on keto-acid synthesis nuances).

  • Synthesis of Gamma-Keto Acids

    • Reinheckel, H. et al. (1966). "Preparation of 4-aryl-4-oxobutyric acids". Organic Syntheses, Coll.[3][4] Vol. 4, p. 635.

  • Starting Material Data (3,5-Dibromotoluene)

    • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 74439, 1,3-Dibromo-5-methylbenzene.

Sources

Foundational

Strategic Functionalization of 3-Bromo-5-Methylacetophenone: A Chemo-Divergent Guide

Executive Summary: The "Meta-Meta" Scaffold 3-Bromo-5-methylacetophenone (CAS 61827-06-1) represents a high-value "meta-meta" substituted benzene scaffold.[1] In medicinal chemistry, the 1,3,5-substitution pattern is cri...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Meta-Meta" Scaffold

3-Bromo-5-methylacetophenone (CAS 61827-06-1) represents a high-value "meta-meta" substituted benzene scaffold.[1] In medicinal chemistry, the 1,3,5-substitution pattern is critical for breaking molecular symmetry and accessing specific hydrophobic pockets in protein targets (e.g., Kinase hinge regions, GPCR allosteric sites).[1]

This guide dissects the chemoselectivity of this molecule, providing researchers with a roadmap to utilize its three distinct reactive handles:

  • Aryl Bromide (C3): A site for cross-coupling (Suzuki, Buchwald-Hartwig).[1]

  • Acetyl Group (C1): A platform for nucleophilic addition, condensation, or

    
    -functionalization.[1]
    
  • Aryl Methyl (C5): A latent handle for benzylic oxidation or radical halogenation.

Electronic Landscape & Chemoselectivity

Understanding the electronic push-pull dynamics is prerequisite to successful functionalization.

SubstituentPositionElectronic EffectDirecting InfluenceReactivity Implication
Acetyl (

)
C1Electron Withdrawing (EWG)Meta-directorDeactivates ring; Acidic

-protons (

).[1]
Bromine (

)
C3Weakly Deactivating (Inductive)Ortho/Para-directorLabile C-Br bond for Pd/Ni catalysis.[1]
Methyl (

)
C5Electron Donating (EDG)Ortho/Para-directorBenzylic C-H bonds susceptible to radical attack.[1]

The Chemoselectivity Challenge: The primary operational risk is the competition between


-bromination  (ketone side-chain) and benzylic bromination  (aryl methyl group).[1]
  • Thermodynamic Control: Radical conditions (NBS, AIBN, reflux) favor benzylic substitution at C5.[1]

  • Kinetic/Acidic Control: Lewis acid or Brønsted acid catalysis (

    
    , HBr/AcOH) favors electrophilic 
    
    
    
    -bromination at the acetyl group.[1]

Core Reactivity Pathways

The following decision tree illustrates the divergent synthesis potential of the scaffold.

ReactivityMap Start 3-Bromo-5-methylacetophenone Suzuki Suzuki Coupling (Biaryl Scaffolds) Start->Suzuki Pd(0), Ar-B(OH)2 Buchwald Buchwald-Hartwig (C-N Bond Formation) Start->Buchwald Pd(0), Amines AlphaBr α-Bromination (Thiazole/Imidazole Precursor) Start->AlphaBr Br2/H+ or NBS/TsOH Reduction Reduction (NaBH4) (Chiral/Achiral Alcohols) Start->Reduction NaBH4 or CBS BenzylicOx Benzylic Oxidation (Carboxylic Acids) Start->BenzylicOx KMnO4 (Protect ketone first)

Figure 1: Divergent reactivity map for 3-bromo-5-methylacetophenone.[1]

Deep Dive: The Aryl Bromide Handle (Suzuki Coupling)

The most common application of this scaffold is extending the carbon skeleton via Suzuki-Miyaura coupling.[1] The presence of the electron-withdrawing acetyl group at the meta position activates the C-Br bond towards oxidative addition, making it more reactive than a standard bromotoluene.[1]

Mechanism of Action[2][3]
  • Oxidative Addition: Pd(0) inserts into the C-Br bond. The EWG nature of the acetyl group stabilizes the anionic character of the aryl ring in the transition state.[1]

  • Transmetallation: The boronate transfers the organic group to the Pd center.[2]

  • Reductive Elimination: Formation of the C-C bond and regeneration of Pd(0).[2]

SuzukiCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + 3-Br-5-Me-Acetophenone TransMet Transmetallation (Ar-Pd-Ar') OxAdd->TransMet + Ar'-B(OH)2 / Base RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 - Ar-Ar' Product

Figure 2: Catalytic cycle for the Suzuki coupling of the target substrate.[1]

Experimental Protocol: Chemoselective Suzuki Coupling

Objective: Couple 3-bromo-5-methylacetophenone with Phenylboronic acid while preserving the ketone.[1]

Reagents:

  • Substrate: 3-bromo-5-methylacetophenone (1.0 equiv)[1]

  • Boronic Acid: Phenylboronic acid (1.2 equiv)[1]

  • Catalyst:

    
     (3-5 mol%) - Chosen for stability and resistance to air.[1]
    
  • Base: ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

    
     (2.0 equiv)[1]
    
  • Solvent: 1,4-Dioxane : Water (4:1 ratio)[1]

Step-by-Step Workflow:

  • Degassing (Critical): In a reaction vial, combine the solvent mixture (Dioxane/Water). Sparge with Nitrogen or Argon for 15 minutes. Why? Oxygen poisons the Pd(0) species and promotes homocoupling of the boronic acid.[1]

  • Assembly: Add the substrate, phenylboronic acid, base, and catalyst to the vial.

  • Inert Atmosphere: Cap the vial and purge the headspace with Nitrogen for 2 minutes.

  • Reaction: Heat the block to 80-90°C. Monitor via TLC (Eluent: 10% EtOAc in Hexanes).

    • Observation: The starting bromide (usually higher

      
      ) should disappear within 2-4 hours.[1]
      
  • Workup: Cool to Room Temperature (RT). Dilute with Ethyl Acetate. Wash with water (x2) and Brine (x1).

  • Purification: Dry organic layer over

    
    , concentrate, and purify via Flash Column Chromatography (Silica Gel).
    

Self-Validating Checkpoint:

  • If the reaction stalls: Add 1-2 mol% additional catalyst.

  • If protodebromination (loss of Br replaced by H) is observed: Ensure the solvent is strictly degassed and lower the temperature to 60°C.

Secondary Pathway: -Bromination (Heterocycle Synthesis)

To convert the acetyl group into a thiazole (Hantzsch Thiazole Synthesis), one must first generate the


-bromo ketone.[1]

Protocol Warning: Avoid using NBS with radical initiators (AIBN/Light), as this will brominate the 5-methyl group.[1]

Recommended Conditions:

  • Reagent: Pyridinium tribromide (

    
    ) or 
    
    
    
    in Acetic Acid.
  • Mechanism: Enolization of the ketone followed by electrophilic attack of bromine.

  • Product: 2-bromo-1-(3-bromo-5-methylphenyl)ethan-1-one.[1]

  • Stability: The product is a lachrymator and skin irritant. It is unstable on silica gel and should be used immediately in the next step (e.g., condensation with a thioamide).

Quantitative Data Summary

PropertyValueSource/Note
CAS Number 61827-06-1Unique Identifier
Molecular Formula

MW: 213.07 g/mol
Physical State Solid (Off-white to yellow)Typical commercial form
Melting Point 42-46 °CNote: Isomer dependent; verify via DSC
Solubility DCM, EtOAc, DMSO, MeOHInsoluble in water
Storage 2-8°C, Inert AtmosphereLight sensitive

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 12648409, 3-Bromo-5-methylacetophenone.[1] Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1] Chemical Reviews, 95(7), 2457–2483.[1] (Foundational text for the Suzuki protocol described).[2][3][4]

  • Organic Chemistry Portal. Synthesis of Alpha-Bromoketones. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Solubility of Ethyl 4-(3-bromo-5-methylphenyl)-4-oxobutyrate in Common Solvents

Abstract The characterization of a drug candidate's physicochemical properties is a cornerstone of successful pharmaceutical development. Among these, solubility is a critical determinant of a drug's bioavailability, for...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The characterization of a drug candidate's physicochemical properties is a cornerstone of successful pharmaceutical development. Among these, solubility is a critical determinant of a drug's bioavailability, formulation feasibility, and overall therapeutic efficacy.[1][2] This technical guide provides a comprehensive overview of the solubility profile of Ethyl 4-(3-bromo-5-methylphenyl)-4-oxobutyrate, a compound of interest in medicinal chemistry. We will explore the theoretical underpinnings of its solubility based on its molecular structure, present a systematic approach to its experimental determination, and discuss the implications of its solubility in various common laboratory solvents. This guide is intended for researchers, scientists, and drug development professionals seeking a practical and scientifically rigorous understanding of this compound's solubility characteristics.

The Critical Role of Solubility in Drug Development

The journey of a new chemical entity (NCE) from the laboratory to a viable therapeutic agent is fraught with challenges, with poor aqueous solubility being a major hurdle.[2][3] A drug must be in a dissolved state to be absorbed and exert its pharmacological effect.[3][4] Consequently, understanding the solubility of a compound like Ethyl 4-(3-bromo-5-methylphenyl)-4-oxobutyrate is not merely an academic exercise; it is a pivotal step in its development pathway. Poor solubility can lead to low and variable bioavailability, hindering clinical progression.[1][5] Therefore, a thorough investigation of a compound's solubility in a range of solvents is essential for formulation development, toxicity studies, and ensuring consistent therapeutic outcomes.[5]

Molecular Structure and Predicted Solubility Profile

The solubility of a substance is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[6][7][8] An analysis of the molecular structure of Ethyl 4-(3-bromo-5-methylphenyl)-4-oxobutyrate allows for an informed prediction of its solubility behavior.

The key structural features of this molecule are:

  • An ethyl ester group (-COOCH₂CH₃): This group is polar.

  • A ketone group (C=O): This is also a polar functional group.

  • A substituted phenyl ring: The aromatic ring itself is nonpolar, but the presence of a bromine atom and a methyl group introduces some polarity and alters its electronic properties.

Given this combination of polar functional groups and a significant nonpolar aromatic component, Ethyl 4-(3-bromo-5-methylphenyl)-4-oxobutyrate is expected to be a sparingly soluble to insoluble compound in water. However, it is predicted to exhibit good solubility in a range of organic solvents. The general principle is that polar solvents will interact favorably with the ester and ketone groups, while nonpolar solvents will interact with the substituted phenyl ring.[6][7]

Hypothetical Solubility Data of Ethyl 4-(3-bromo-5-methylphenyl)-4-oxobutyrate

While specific experimental data for this compound is not publicly available, the following table presents a hypothetical solubility profile based on its structural analysis. This table serves as an illustrative example of how solubility data is typically presented.

Solvent ClassSolventPolarity IndexPredicted Solubility (g/L) at 25°C
Polar Protic Water9.0< 0.1
Methanol6.650-100
Ethanol5.2> 200
Polar Aprotic Dimethyl Sulfoxide (DMSO)6.5> 500
Acetone5.4> 500
Acetonitrile6.2100-200
Ethyl Acetate4.3> 500
Nonpolar Dichloromethane3.4> 500
Toluene2.350-100
Hexane0.0< 1

Experimental Protocol for Solubility Determination: A Self-Validating System

The following protocol describes the widely accepted shake-flask method for determining the equilibrium solubility of a compound. This method is considered a gold standard due to its robustness and reliability.

4.1. Principle

An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then filtered to remove any undissolved solid, and the concentration of the solute in the filtrate is determined using a suitable analytical technique, typically High-Performance Liquid Chromatography (HPLC).

4.2. Materials and Equipment

  • Ethyl 4-(3-bromo-5-methylphenyl)-4-oxobutyrate (solid)

  • Selected solvents (HPLC grade)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker with temperature control

  • Syringe filters (0.45 µm)

  • Volumetric flasks and pipettes

  • HPLC system with a suitable detector (e.g., UV-Vis)

4.3. Step-by-Step Methodology

  • Preparation: Add an excess amount of Ethyl 4-(3-bromo-5-methylphenyl)-4-oxobutyrate to a series of vials. The excess should be visually apparent to ensure that a saturated solution is achieved.

  • Solvent Addition: Add a known volume of each test solvent to the respective vials.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration plateaus.

  • Phase Separation: Allow the vials to stand undisturbed at the same constant temperature to allow the undissolved solid to settle.

  • Filtration: Carefully withdraw a sample from the supernatant using a syringe and filter it through a 0.45 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

  • Dilution: Dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples by HPLC to determine the concentration of the dissolved compound. A pre-validated calibration curve of the compound in the same solvent must be used for accurate quantification.

4.4. Causality and Self-Validation

  • Why an excess of solid? To ensure that the solution is truly saturated at equilibrium.

  • Why constant temperature? Solubility is temperature-dependent; maintaining a constant temperature is critical for reproducibility.[9]

  • Why extended agitation? To overcome the kinetic barriers of dissolution and ensure that the system reaches thermodynamic equilibrium.

  • Why filtration? To prevent undissolved particles from artificially inflating the measured concentration.

  • Why a calibration curve? To ensure the accuracy and linearity of the analytical measurement.

The protocol is self-validating by including control samples and by confirming that the measured concentration does not change with further agitation time, thus confirming that equilibrium has been reached.

Visualizing the Workflow and Conceptual Relationships

5.1. Experimental Workflow

The following diagram outlines the key steps in the experimental determination of solubility.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add excess solid to vial B Add known volume of solvent A->B C Agitate at constant temperature B->C D Allow solid to settle C->D E Filter supernatant D->E F Dilute sample E->F G Quantify by HPLC F->G H Final Solubility Value G->H Calculate Solubility

Caption: Experimental workflow for solubility determination.

5.2. Solubility-Polarity Relationship

This diagram illustrates the predicted relationship between solvent polarity and the solubility of Ethyl 4-(3-bromo-5-methylphenyl)-4-oxobutyrate.

G Compound Ethyl 4-(3-bromo-5-methylphenyl)-4-oxobutyrate (Moderately Polar) Polar Polar Solvents (e.g., Ethanol, Acetone) Compound->Polar High Solubility (Polar-Polar Interactions) Nonpolar Nonpolar Solvents (e.g., Toluene, Dichloromethane) Compound->Nonpolar Good Solubility (Nonpolar Interactions) Water Highly Polar Protic (Water) Compound->Water Low Solubility (Hydrophobic Effect)

Caption: Predicted solubility based on polarity.

Conclusion

References

  • Vertex AI Search. (2020). The Importance of Solubility for New Drug Molecules.
  • ALWSCI. (2024). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. Retrieved from [Link]

  • Vertex AI Search. (n.d.). DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES1.
  • PMC. (2012). Drug Solubility: Importance and Enhancement Techniques.
  • UTSC. (n.d.). Solubility - Chemistry Online.
  • Wikipedia. (n.d.). Solvent. Retrieved from [Link]

  • Labroots. (2021). Solubility Factors When Choosing a Solvent.

Sources

Foundational

Strategic Utilization of Ethyl 4-(3-bromo-5-methylphenyl)-4-oxobutyrate in Medicinal Chemistry

Executive Summary Ethyl 4-(3-bromo-5-methylphenyl)-4-oxobutyrate (CAS: 898777-03-2) represents a high-value "linchpin" intermediate in modern drug discovery. Its structural architecture—a -keto ester tethered to a meta-s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 4-(3-bromo-5-methylphenyl)-4-oxobutyrate (CAS: 898777-03-2) represents a high-value "linchpin" intermediate in modern drug discovery. Its structural architecture—a


-keto ester tethered to a meta-substituted aryl ring—positions it as a divergent precursor for three critical heterocyclic pharmacophores: pyridazinones , pyrroles , and furans .

This guide analyzes the compound's utility in targeting p38 MAPK (inflammation), COX-2 (pain/inflammation), and PDE3 (cardiovascular function). By leveraging the 3-bromo handle for late-stage cross-coupling and the 5-methyl group for hydrophobic pocket occupancy, researchers can utilize this scaffold to modulate metabolic stability and potency in fragment-based drug discovery (FBDD).

Part 1: Structural Analysis & Synthetic Utility

The molecule derives its high utility from three distinct chemical zones, each serving a specific function in Structure-Activity Relationship (SAR) studies:

  • The

    
    -Keto Ester Backbone:  This is the "warhead precursor." It undergoes cyclocondensation with binucleophiles (hydrazines, amines) to form stable 6-membered (pyridazinone) or 5-membered (pyrrole/furan) heterocyclic cores.
    
  • The 3-Bromo Handle: A reactive site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). This allows the rapid generation of biaryl libraries after the heterocyclic core is formed, a strategy known as "late-stage diversification."

  • The 5-Methyl Group: Strategically placed at the meta position, this group serves two roles:

    • Metabolic Blockade: It prevents oxidative metabolism at a typically reactive site on the phenyl ring.

    • Hydrophobic Filling: It targets the hydrophobic specificity pocket often found in kinase domains (e.g., the gatekeeper region of p38

      
      ).
      
Visualizing the Divergent Synthesis

The following diagram illustrates how this single intermediate branches into three distinct therapeutic classes.

DivergentSynthesis Scaffold Ethyl 4-(3-bromo-5-methylphenyl) -4-oxobutyrate Hydrazine + Hydrazine (Cyclocondensation) Scaffold->Hydrazine AcidCat + Acid/Dehydration (Paal-Knorr) Scaffold->AcidCat Amine + Primary Amine (Paal-Knorr) Scaffold->Amine Pyridazinone 6-Aryl-4,5-dihydropyridazin-3(2H)-one (PDE3 / COX-2 Target) Hydrazine->Pyridazinone Reflux/EtOH Furan 5-Aryl-2-furoic Acid Derivs (Metabolic Modulators) AcidCat->Furan H+/Toluene Pyrrole 5-Aryl-pyrrole Derivs (Kinase Inhibitors) Amine->Pyrrole AcOH/Heat

Figure 1: Divergent synthetic pathways transforming the


-keto ester scaffold into three distinct bioactive heterocycles.

Part 2: Primary Research Area – Pyridazinone Scaffolds

Target Applications: PDE3 Inhibitors (Cardiotonics), COX-2 Inhibitors, and Antihypertensives.

The conversion of


-keto esters to 4,5-dihydropyridazin-3(2H)-ones is a cornerstone reaction in medicinal chemistry [1]. The resulting pyridazinone ring mimics the pharmacophore of established drugs like Levosimendan  (calcium sensitizer) and Pimobendan  (PDE3 inhibitor).
Experimental Protocol: Cyclocondensation to Pyridazinone

Objective: Synthesis of 6-(3-bromo-5-methylphenyl)-4,5-dihydropyridazin-3(2H)-one.

Rationale: The reaction utilizes hydrazine hydrate as a binucleophile. The ketone carbonyl is attacked first (forming a hydrazone), followed by intramolecular attack on the ester carbonyl to close the ring.

Reagents:

  • Ethyl 4-(3-bromo-5-methylphenyl)-4-oxobutyrate (1.0 eq)

  • Hydrazine hydrate (80% aqueous solution, 2.5 eq)

  • Ethanol (Absolute, 10 mL/mmol)

  • Glacial Acetic Acid (Catalytic, 0.1 eq)

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the starting ester in absolute ethanol. Note: Use anhydrous ethanol to prevent competitive hydrolysis of the ester to the acid.

  • Addition: Add hydrazine hydrate dropwise at room temperature. A slight exotherm may be observed.

  • Catalysis: Add catalytic glacial acetic acid. This protonates the carbonyl oxygen, increasing electrophilicity and accelerating the initial hydrazone formation [2].

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor via TLC (Mobile phase: 30% Ethyl Acetate in Hexanes). The starting material (
    
    
    
    ) should disappear, and a more polar product (
    
    
    ) should appear.
  • Isolation: Cool the reaction to

    
    . The pyridazinone product often precipitates as a solid.
    
  • Purification: Filter the solid and wash with cold ethanol. If no precipitate forms, concentrate the solvent in vacuo and recrystallize from ethanol/water.

Data Interpretation:

Parameter Expected Outcome Troubleshooting
Yield 75–90% Low yield? Ensure hydrazine is fresh; extend reflux time.
Appearance Off-white to pale yellow solid Dark color indicates oxidation; recrystallize immediately.

| NMR Signal | Disappearance of ethyl quartet/triplet. Appearance of NH singlet (


 10.8-11.2 ppm). | If ethyl signals persist, ring closure is incomplete. Increase temp. |

Part 3: Advanced Application – p38 MAPK Inhibitor Design

Target Applications: Anti-inflammatory agents (Rheumatoid Arthritis, Crohn's Disease).

Kinase inhibitors often require a "hinge-binding" motif and a "hydrophobic pocket" binder. The 3-bromo-5-methylphenyl group is an ideal hydrophobic tail. By converting the


-keto ester to a heterocycle (like a pyrazole or imidazole), researchers can then use the bromine atom to attach a solubilizing group or a hinge binder via Suzuki coupling [3].
The "Late-Stage Diversification" Workflow

Instead of building the biaryl system first, it is chemically superior to form the heterocycle before coupling the bromine. The pyridazinone/pyrazole ring is stable under Suzuki conditions, whereas the open-chain ester is liable to hydrolysis or side reactions under basic coupling conditions.

MAPK_Workflow Start Start: 3-Bromo-5-methyl Keto-Ester Step1 Step 1: Heterocycle Formation (Create the Core) Start->Step1 Hydrazine/Amine Step2 Step 2: Suzuki Coupling (React Br with Boronic Acids) Step1->Step2 Pd(PPh3)4, Na2CO3 Library Library Generation: 1. Pyridinyl-boronic acid (Solubility) 2. Indolyl-boronic acid (Potency) 3. Phenyl-boronic acid (Selectivity) Step2->Library Final Candidate Identification (p38 MAPK IC50 < 50 nM) Library->Final Screening

Figure 2: Workflow for generating a p38 MAPK inhibitor library using the bromine handle for diversity.

Key Mechanistic Insight: The 5-methyl group is critical here. In the p38


 binding pocket, this methyl group often displaces a conserved water molecule or fits into a small hydrophobic cleft (the "selectivity pocket"), improving binding affinity compared to the unsubstituted phenyl analog [4].

Part 4: Future Directions & Scaffold Hopping

Research Area: Fragment-Based Drug Discovery (FBDD).

The ethyl 4-(3-bromo-5-methylphenyl)-4-oxobutyrate scaffold is a prime candidate for scaffold hopping .

  • Dehydrogenation: The 4,5-dihydropyridazinone can be oxidized (using

    
    /Acetic Acid) to the fully aromatic pyridazinone . This flattens the ring, altering the vector of the aryl group and potentially improving 
    
    
    
    -
    
    
    stacking interactions in the target active site.
  • Bioisosteric Replacement: The ester group can be hydrolyzed to the acid and converted to a bioisostere such as a tetrazole or an oxadiazole, improving oral bioavailability and blood-brain barrier (BBB) penetration.

References

  • Synthesis and chemistry of pyridazin-3(2H)-ones.ScienceDirect. (General mechanism of

    
    -keto ester condensation). Link
    
  • Practical One-Pot C-H Activation/Borylation/Oxidation: Preparation of 3-Bromo-5-methylphenol. PubMed. (Demonstrates the stability and utility of the 3-bromo-5-methyl motif). Link

  • p38 MAP Kinase Inhibitors: Many are made, but few are chosen. PubMed. (Review of p38 inhibitor SAR, highlighting the importance of aryl substitution patterns). Link

  • Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. RSC Medicinal Chemistry. (Discusses the role of methyl/halogen substitution in metabolic stability). Link

Exploratory

Literature review of Ethyl 4-(aryl)-4-oxobutyrate derivatives

Technical Deep Dive: Ethyl 4-(Aryl)-4-Oxobutyrate Derivatives A Strategic Guide to Synthesis, Biocatalysis, and Heterocyclic Utility Abstract Ethyl 4-(aryl)-4-oxobutyrate derivatives represent a critical class of -keto e...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Deep Dive: Ethyl 4-(Aryl)-4-Oxobutyrate Derivatives A Strategic Guide to Synthesis, Biocatalysis, and Heterocyclic Utility

Abstract

Ethyl 4-(aryl)-4-oxobutyrate derivatives represent a critical class of


-keto esters serving as linchpin intermediates in pharmaceutical process chemistry. Characterized by a 1,4-dicarbonyl backbone, these molecules possess dual electrophilic sites—a hard ketone and a soft ester—enabling divergent synthetic pathways. This technical guide analyzes the two primary synthetic routes (Friedel-Crafts acylation vs. Stetter reaction), details the biocatalytic access to chiral hydroxy-ester building blocks (statins/ACE inhibitor precursors), and outlines the cyclization protocols for bioactive pyridazinones.

Structural Significance & Synthetic Utility

The ethyl 4-(aryl)-4-oxobutyrate scaffold is defined by the presence of an aryl ketone separated from an ethyl ester by a two-carbon ethylene bridge. This architecture is chemically promiscuous, offering three distinct reactivity profiles:

  • Nucleophilic attack at the ketone: Grignard additions or hydride reductions (chemical or enzymatic).

  • Nucleophilic attack at the ester: Amidation or transesterification.

  • Cyclocondensation: Simultaneous attack at both carbonyls by binucleophiles (e.g., hydrazines) to form heterocycles.

Synthetic Methodologies: Comparative Analysis

Method A: Friedel-Crafts Acylation (The Industrial Standard)

The most robust route for accessing the core scaffold involves the acylation of an arene using succinic anhydride or ethyl succinyl chloride.

  • Mechanism: The Lewis acid (typically

    
    ) complexes with the acylating agent to generate a highly electrophilic acylium ion.[1] This species attacks the aromatic ring via Electrophilic Aromatic Substitution (EAS).
    
  • Critical Technical Insight: Unlike catalytic Friedel-Crafts alkylations, acylation requires stoichiometric Lewis acid (often >2.0 equivalents). The resulting aryl ketone product complexes strongly with the aluminum, deactivating the catalyst and preventing turnover.

  • Regioselectivity: For substituted arenes (e.g., chlorobenzene), the directing effects dictate the isomer ratio. Para-substitution is generally favored due to steric hindrance at the ortho position, though separation of isomers is a standard downstream unit operation.

Method B: The Stetter Reaction (The "Umpolung" Approach)

For sensitive substrates or when specific substitution patterns are required that EAS cannot provide, the Stetter reaction offers a precise alternative.

  • Mechanism: This reaction utilizes a nucleophilic catalyst (cyanide or a thiazolium carbene) to reverse the polarity of an aldehyde (Umpolung).[2] The aldehyde carbon, normally electrophilic, becomes nucleophilic and attacks the Michael acceptor (ethyl acrylate).

  • Advantage: It allows for the direct coupling of complex aldehydes with acrylates under mild conditions, avoiding the harsh acidic environment of Friedel-Crafts.

Visualization: Synthetic Divergence Workflow

The following diagram illustrates the retrosynthetic logic and downstream transformations of the scaffold.

SyntheticWorkflow Start_FC Arene + Succinic Anhydride Core Ethyl 4-(aryl)- 4-oxobutyrate Start_FC->Core Friedel-Crafts (AlCl3, 0-5°C) Start_Stetter Aryl Aldehyde + Ethyl Acrylate Start_Stetter->Core Stetter Rxn (Thiazolium cat.) Prod_Pyridazinone Pyridazinone (PDE4 Inhibitors) Core->Prod_Pyridazinone Hydrazine Hydrate (Cyclocondensation) Prod_Chiral Chiral Hydroxy Ester (Statin Precursors) Core->Prod_Chiral Biocatalysis (KRED + NADPH) Prod_Furanone Furanone Derivatives Core->Prod_Furanone Acid Cat. (Paal-Knorr type)

Caption: Figure 1. Synthetic divergence showing the two primary assembly routes (Friedel-Crafts, Stetter) and the three major downstream applications (Heterocycles, Chiral Alcohols).

Biocatalytic Asymmetric Reduction

The conversion of the achiral


-keto ester to a chiral 

-hydroxy ester is a high-value transformation, particularly for synthesizing statin side chains. Chemical reduction (e.g.,

) yields a racemate, necessitating wasteful resolution. Biocatalysis offers >99% enantiomeric excess (ee).[3]
  • Enzyme Class: Ketoreductases (KREDs) or Carbonyl Reductases.[3]

  • Cofactor Recycling: These enzymes require NADPH. To make the process economically viable, a coupled system is used. Glucose Dehydrogenase (GDH) oxidizes glucose to gluconolactone, simultaneously reducing

    
     back to NADPH.
    
  • Process Control: The reaction is pH-sensitive. As gluconolactone hydrolyzes to gluconic acid, the pH drops, which can denature the enzyme. Automated pH-stat titration (maintaining pH 6.5–7.5) is mandatory for scale-up.

Experimental Protocols

Protocol A: Friedel-Crafts Synthesis of Ethyl 4-(4-chlorophenyl)-4-oxobutyrate

Target Scale: 50 mmol

  • Setup: Flame-dry a 250 mL three-neck flask equipped with a magnetic stir bar, reflux condenser, and pressure-equalizing addition funnel. Maintain a nitrogen atmosphere.

  • Lewis Acid Activation: Charge the flask with anhydrous

    
     (16.0 g, 120 mmol, 2.4 equiv) and anhydrous dichloromethane (DCM, 80 mL). Cool to 0°C in an ice bath.
    
  • Acylation: Add ethyl succinyl chloride (8.23 g, 50 mmol, 1.0 equiv) dropwise over 20 minutes. Stir for 15 minutes to form the acylium complex.

  • Substrate Addition: Add chlorobenzene (6.75 g, 60 mmol, 1.2 equiv) dropwise, keeping the internal temperature

    
    .
    
  • Reaction: Remove the ice bath and allow to warm to room temperature. Stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1).

  • Quench: Caution: Pour the reaction mixture slowly onto a slurry of crushed ice (200 g) and conc. HCl (10 mL). Violent evolution of HCl gas will occur.

  • Workup: Separate the organic layer.[4] Extract the aqueous layer with DCM (

    
    ). Combine organics, wash with saturated 
    
    
    
    and brine. Dry over
    
    
    .[4][5][6]
  • Purification: Concentrate in vacuo. Recrystallize the solid residue from ethanol or purify via silica gel chromatography (Gradient: 5%

    
     20% EtOAc in Hexanes).
    
Protocol B: Synthesis of 6-(4-chlorophenyl)-4,5-dihydropyridazin-3(2H)-one

Conversion of the keto-ester to a pyridazinone scaffold.

  • Reactants: Dissolve Ethyl 4-(4-chlorophenyl)-4-oxobutyrate (10 mmol) in ethanol (30 mL).

  • Cyclization: Add hydrazine hydrate (15 mmol, 1.5 equiv) and a catalytic amount of acetic acid (5 drops).

  • Reflux: Heat the mixture to reflux (

    
    ) for 3–5 hours. The product often precipitates upon cooling.
    
  • Isolation: Cool to room temperature. Filter the solid precipitate.[7] Wash with cold ethanol and diethyl ether.

Data Summary: Reaction Parameters

ParameterFriedel-Crafts AcylationStetter ReactionBiocatalytic Reduction
Primary Reagents Arene + Succinyl derivativeAldehyde + AcrylateKeto-ester + NADPH
Catalyst

(Stoichiometric)
Thiazolium salt (Catalytic)KRED / GDH (Enzymatic)
Key Condition Anhydrous, 0°C startMild base, 60–80°CAqueous buffer, 30°C, pH 7
Major Challenge Isomer separation (o/p)Catalyst stabilityCofactor cost (solved by recycling)
Typical Yield 70–85%60–80%>90% (with >99% ee)

References

  • Olah, G. A. (1964). Friedel-Crafts and Related Reactions. Wiley-Interscience.
  • Stetter, H. (1976). "The Catalyzed Nucleophilic Addition of Aldehydes to Electrophilic Double Bonds". Angewandte Chemie International Edition, 15(11), 639-647. Link

  • BenchChem. (2025).[4][8] "Synthesis of Ethyl 4-(3-chlorophenyl)-4-oxobutyrate - Technical Protocols". BenchChem Technical Library. Link

  • Patel, R. N. (2008). "Biocatalytic synthesis of chiral alcohols and amino acids for development of pharmaceuticals". Biomolecules & Therapeutics, 16(4), 299-314.
  • Sotelo, E., et al. (2002). "Pyridazine derivatives: Synthesis and anti-inflammatory activity".[7] Bioorganic & Medicinal Chemistry, 10(11), 2873-2882. Link

Sources

Foundational

The Strategic Utility of Substituted 2-Oxobutyrates: From Metabolic Intermediates to Drug Scaffolds

Executive Summary Substituted 2-oxobutyrates (α-ketobutyrates) represent a privileged chemical scaffold that bridges fundamental mammalian metabolism with high-value pharmaceutical synthesis. Unlike their -keto (3-oxo) o...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Substituted 2-oxobutyrates (α-ketobutyrates) represent a privileged chemical scaffold that bridges fundamental mammalian metabolism with high-value pharmaceutical synthesis. Unlike their


-keto (3-oxo) or 

-keto (4-oxo) counterparts, 2-oxobutyrates possess a unique 1,2-dicarbonyl motif that allows them to function as transition-state analogues for 2-hydroxyacid dehydrogenases.

This guide analyzes the dual nature of this scaffold: first, as a metabolic checkpoint in amino acid catabolism (threonine/methionine), and second, as a versatile synthon in the industrial production of Angiotensin-Converting Enzyme (ACE) inhibitors and emerging Lactate Dehydrogenase (LDH) inhibitors for oncology.

Chemical Heritage & Structural Classification

While "oxobutyrate" generically refers to any butyric acid chain containing a ketone, the position of the carbonyl group dictates biological function and synthetic utility.

ClassIUPAC NameKey CharacteristicPrimary Application
2-Oxo

-Ketobutyrate
1,2-dicarbonyl; electrophilicAmino acid catabolism; LDH inhibition; ACE inhibitor synthesis.
3-Oxo Acetoacetate deriv.[1]

-keto acid; unstable
Fatty acid metabolism; Polyketide synthesis.
4-Oxo Succinic semialdehyde

-keto acid; aldehyde-like
GABA shunt intermediate; Neurotransmitter modulation.

Thesis: This guide focuses exclusively on substituted 2-oxobutyrates due to their critical role in molecular mimicry. The


-keto moiety mimics the transition state of pyruvate, allowing these molecules to competitively inhibit enzymes like Pyruvate Dehydrogenase (PDH) and Lactate Dehydrogenase (LDH).

Biological Mechanism: The Mimicry Trap

Metabolic Origins

In mammalian systems, 2-oxobutyrate is not merely a byproduct but a regulated intermediate produced via the deamination of L-threonine (by threonine dehydratase) or the catabolism of methionine and homocysteine.[1] It is trafficked into the mitochondrial matrix for conversion to Propionyl-CoA.[1]

Mechanism of Toxicity and Inhibition

The structural congruency between 2-oxobutyrate and pyruvate is the basis for its biological activity.

  • Pyruvate:

    
    
    
  • 2-Oxobutyrate:

    
    
    

Accumulation of 2-oxobutyrate (e.g., in metabolic disorders like propionic acidemia) leads to "metabolic jamming." It acts as a competitive inhibitor of the Pyruvate Dehydrogenase Complex (PDHc) , halting the entry of pyruvate into the Krebs cycle. This same principle is exploited in drug design: by substituting the ethyl tail (C3/C4) with bulky aryl groups, we can create selective inhibitors that fit the hydrophobic pockets of specific dehydrogenases while retaining the warhead (the


-keto acid) [1].

MetabolicPathway Thr L-Threonine KB 2-Oxobutyrate (alpha-Ketobutyrate) Thr->KB Threonine Dehydratase Met L-Methionine Met->KB Cystathionine gamma-lyase PropCoA Propionyl-CoA KB->PropCoA Branched-chain alpha-ketoacid DH PDH Pyruvate Dehydrogenase (PDH) KB->PDH Competitive Inhibition TCA TCA Cycle PropCoA->TCA Succinyl-CoA Pyruvate Pyruvate Pyruvate->PDH

Figure 1: The metabolic convergence on 2-oxobutyrate and its competitive inhibition of the Pyruvate Dehydrogenase complex.

Therapeutic Applications

ACE Inhibitors (The Industrial Standard)

The most commercially significant application of substituted 2-oxobutyrates is in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors, specifically the "pril" class (e.g., Benazepril, Lisinopril).

  • Target Molecule: Ethyl 2-oxo-4-phenylbutyrate (EOPB).[2]

  • Role: EOPB serves as the homophenylalanine surrogate. Reductive amination of EOPB with a dipeptide backbone introduces the specific chirality required to bind the Zinc active site of ACE [2].

LDH Inhibition (The Oncology Frontier)

Targeting the Warburg effect requires blocking Lactate Dehydrogenase A (LDH-A). 4-substituted-2-oxobutyrates are currently being investigated as isosteres of oxamate (a classic LDH inhibitor).

  • Advantage: Unlike oxamate, which is too polar for good cellular penetration, 4-aryl-substituted 2-oxobutyrates offer tunable lipophilicity, allowing them to cross the mitochondrial membrane and inhibit LDH with

    
     values in the micromolar range [3].
    

Experimental Protocol: Synthesis of Ethyl 2-oxo-4-phenylbutyrate (EOPB)

This protocol describes the Grignard-Oxalate route, preferred for its modularity in drug discovery (allowing different aryl groups to be swapped easily).

Objective: Synthesize Ethyl 2-oxo-4-phenylbutyrate (CAS: 64920-29-2).

Reagents & Equipment
  • Reagents: (2-Bromoethyl)benzene (98%), Magnesium turnings (active), Diethyl oxalate (anhydrous), Tetrahydrofuran (THF, dry), Ammonium chloride (sat. aq.).

  • Equipment: 3-neck round-bottom flask (500 mL), reflux condenser, addition funnel, nitrogen atmosphere line.

Step-by-Step Methodology
  • Grignard Formation:

    • Charge the flask with Mg turnings (1.2 eq) and a crystal of iodine. Flame dry under

      
      .
      
    • Add 20 mL dry THF.

    • Add (2-Bromoethyl)benzene (1.0 eq) dropwise. Initiate reaction with gentle heating. Maintain reflux for 1 hour until Mg is consumed.

    • Checkpoint: Solution should turn turbid/grey.

  • Acylation (The Critical Step):

    • Cool the Grignard solution to -78°C (Dry ice/acetone bath). Note: Temperature control is vital to prevent double addition.

    • In a separate flask, dissolve Diethyl oxalate (2.0 eq) in THF.

    • Cannulate the Grignard reagent slowly into the Diethyl oxalate solution. Crucial: Adding Grignard TO the oxalate ensures the oxalate is always in excess, favoring mono-addition (ketone) over di-addition (alcohol).

  • Hydrolysis & Workup:

    • Stir at -78°C for 1 hour, then warm to 0°C.

    • Quench with saturated

      
      .
      
    • Extract with Ethyl Acetate (3x). Wash organic layer with brine.

    • Dry over

      
       and concentrate in vacuo.
      
  • Purification:

    • The crude oil contains the target

      
      -keto ester and unreacted oxalate.
      
    • Purify via vacuum distillation (bp 135-141°C at 3 mmHg) or column chromatography (Hexane:EtOAc 9:1).

Yield Expectation: 60-75% Characterization: IR (C=O stretch at ~1730 cm⁻¹ and ~1690 cm⁻¹ for ester/ketone conjugation).

SynthesisWorkflow Start Start: (2-Bromoethyl)benzene Grignard Step 1: Grignard Formation (Mg, THF, Reflux) Start->Grignard Activation Addition Step 2: Nucleophilic Acylation (Add to Diethyl Oxalate @ -78°C) Grignard->Addition Kinetic Control Quench Step 3: Hydrolysis (Sat. NH4Cl) Addition->Quench Workup Product Target: Ethyl 2-oxo-4-phenylbutyrate Quench->Product Distillation

Figure 2: Synthetic workflow for the Grignard-Oxalate route to EOPB.

Comparative Analysis of Synthetic Routes

When scaling up for pharmaceutical production, the choice of route depends on cost vs. purity.

MethodKey ReagentsYieldProsCons
Grignard-Oxalate R-MgBr + Diethyl Oxalate60-75%Modular; good for library synthesis.Requires cryogenic conditions (-78°C); anhydrous handling.
Friedel-Crafts Benzene + Ethyl oxalyl chloride80-90%High yield; scalable.Limited to aryl derivatives; requires Lewis Acid (

).
Double Carbonylation Aryl halide + CO (gas)50-60%Atom economy.High pressure; Palladium catalyst cost.

References

  • National Center for Biotechnology Information. (2025). Enzymology and Evolution of the Pyruvate Pathway to 2-Oxobutyrate. PubMed Central. [Link]

  • PrepChem. (2024). Synthesis of ethyl 2-oxo-4-phenylbutyrate. [Link]

  • MDPI. (2022). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. Molecules. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Utilization of Ethyl 4-(3-bromo-5-methylphenyl)-4-oxobutyrate in Heterocyclic and Carbocyclic Synthesis

This Application Note is designed for research scientists and medicinal chemists focusing on high-value scaffold synthesis. It details the strategic utilization of Ethyl 4-(3-bromo-5-methylphenyl)-4-oxobutyrate (CAS 8987...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research scientists and medicinal chemists focusing on high-value scaffold synthesis. It details the strategic utilization of Ethyl 4-(3-bromo-5-methylphenyl)-4-oxobutyrate (CAS 898777-03-2) , a versatile


-keto ester building block.

Executive Summary

Ethyl 4-(3-bromo-5-methylphenyl)-4-oxobutyrate represents a "privileged scaffold" precursor in medicinal chemistry. Its value lies in the 3-bromo-5-methyl substitution pattern , which offers a unique combination of steric bulk (methyl), lipophilicity, and a reactive handle (bromide) for late-stage diversification. Unlike simple aroyl propionates, this compound allows for the synthesis of non-symmetrical kinase inhibitors and complex polycyclic aromatic hydrocarbons (PAHs) without requiring de novo ring construction.

This guide details three core workflows:

  • Pyridazinone Synthesis: Accessing p38 MAP kinase inhibitor scaffolds.

  • Intramolecular Cyclization: Synthesis of substituted tetralones.

  • Chemo-selective Cross-Coupling: Utilizing the aryl bromide in the presence of sensitive carbonyls.

Reaction Logic & Pathway Visualization

The versatility of this scaffold stems from its ability to act as a 1,4-dicarbonyl equivalent (for heterocycles) or a Friedel-Crafts donor/acceptor (for carbocycles).

Synthesis Workflow Diagram

G Start Ethyl 4-(3-bromo-5-methylphenyl)- 4-oxobutyrate (CAS 898777-03-2) Hydrazine Reagent: Hydrazine Hydrate (EtOH, Reflux) Start->Hydrazine Hydrolysis Reagent: NaOH/H2O (Hydrolysis) Start->Hydrolysis Suzuki Reagent: Ar-B(OH)2, Pd(0) (Suzuki Coupling) Start->Suzuki Pyridazinone 6-(3-bromo-5-methylphenyl)- 4,5-dihydropyridazin-3(2H)-one Hydrazine->Pyridazinone Paal-Knorr type Acid 4-(3-bromo-5-methylphenyl)- 4-oxobutanoic acid Hydrolysis->Acid Saponification PPA Reagent: PPA or TFA/TFAA (Intramolecular FC) Acid->PPA Tetralone substituted-1-Tetralone (Carbocyclic Core) PPA->Tetralone Cyclodehydration Biaryl Biaryl Keto-Ester Derivative (Library Expansion) Suzuki->Biaryl Chemoselective

Figure 1: Divergent synthesis pathways from the parent keto-ester scaffold. Green paths indicate heterocyclic formation; Red paths indicate carbocyclic annulation.

Detailed Experimental Protocols

Protocol A: Synthesis of 6-(3-bromo-5-methylphenyl)-4,5-dihydropyridazin-3(2H)-one

This reaction constructs the pyridazinone core, a bioisostere of the amide bond often found in cardioactive and anti-inflammatory drugs (e.g., Levosimendan analogs).

Mechanism: Nucleophilic attack of hydrazine on the ketone and ester, followed by dehydration and cyclization.

Reagents:

  • Ethyl 4-(3-bromo-5-methylphenyl)-4-oxobutyrate (1.0 equiv)

  • Hydrazine hydrate (80% or 98%, 2.5 equiv)

  • Ethanol (Absolute, 10 mL/mmol)

  • Glacial Acetic Acid (Catalytic, 0.1 equiv)

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol (approx. 299 mg) of the keto-ester in 10 mL of absolute ethanol.

  • Addition: Add hydrazine hydrate (2.5 mmol) dropwise at room temperature. Note: A slight exotherm may be observed.

  • Catalysis: Add 1-2 drops of glacial acetic acid. This protonates the carbonyl, accelerating the initial hydrazone formation.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (80°C) for 4–6 hours. Monitor by TLC (System: Hexane:EtOAc 1:1). The starting material (high R_f) should disappear, replaced by a lower R_f fluorescent spot.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Concentrate the solvent to ~20% of original volume under reduced pressure.

    • Pour the residue into ice-cold water (20 mL). The product typically precipitates as an off-white solid.

  • Purification: Filter the solid and wash with cold water. Recrystallize from Ethanol/Water if necessary.

Expected Yield: 85–92% Key Characterization: disappearance of Ethyl ester signals (quartet ~4.1 ppm, triplet ~1.2 ppm) in ^1H NMR; appearance of broad NH singlet (~10.8 ppm).

Protocol B: Intramolecular Cyclization to Tetralones (Friedel-Crafts)

Converting the linear chain into a naphthalene-derivative precursor. This requires prior hydrolysis of the ester to the free acid.

Phase 1: Hydrolysis

  • Treat the ester with 2N NaOH (3 equiv) in MeOH/H2O (1:1) at RT for 2 hours.

  • Acidify with 1N HCl to pH 2. Extract with EtOAc, dry, and concentrate to yield 4-(3-bromo-5-methylphenyl)-4-oxobutanoic acid .

Phase 2: Cyclodehydration Reagents:

  • Free acid intermediate (1.0 equiv)

  • Polyphosphoric Acid (PPA) OR Trifluoroacetic Anhydride (TFAA) + Triflic Acid.

Procedure (PPA Method):

  • Mixing: Place the free acid in a beaker and add PPA (10 g per 1 g of substrate).

  • Heating: Heat to 90–100°C with vigorous mechanical stirring (PPA is viscous) for 2 hours. Critical: Do not overheat, as debromination can occur.

  • Quenching: Pour the hot deep-red syrup onto crushed ice (approx. 100 g). Stir until the PPA hydrolyzes and a solid precipitates.

  • Extraction: Extract the aqueous slurry with DCM (3 x 30 mL). Wash organics with NaHCO_3 (sat.) and Brine.

  • Purification: Flash chromatography (Hexane:EtOAc 9:1).

Regioselectivity Note: The 3-bromo-5-methyl substitution directs cyclization.

  • Sterics: Cyclization ortho to the methyl is sterically hindered.

  • Electronics: The methyl is an ortho/para donor; Bromine is ortho/para directing (deactivating).

  • Outcome: Cyclization typically occurs para to the Bromine (position 6 relative to methyl) or para to the Methyl (position 2 relative to Br). Careful NMR analysis (NOESY) is required to distinguish isomers.

Analytical Data & Troubleshooting

Representative Data Summary
ParameterKeto-Ester (Start)Pyridazinone (Product A)Tetralone (Product B)
IR (C=O) ~1735 (ester), ~1685 (ketone)~1670 (amide)~1680 (conjugated ketone)
1H NMR (Ethyl) q (4.1 ppm), t (1.2 ppm)Absent Absent
Appearance Clear/Yellow OilWhite/Off-white SolidPale Yellow Solid
Solubility DCM, EtOAc, MeOHDMSO, Hot EtOHDCM, Toluene
Troubleshooting Guide
  • Issue: Low yield in Pyridazinone synthesis.

    • Cause: Incomplete cyclization of the intermediate hydrazone.

    • Fix: Increase reflux time or switch solvent to n-Butanol (higher boiling point, 117°C).

  • Issue: "Gummy" PPA reaction.

    • Cause: High viscosity preventing mixing.

    • Fix: Add a small amount of Xylene as a co-solvent or use Methanesulfonic acid (MsOH) / P2O5 mixture (Eaton's Reagent) instead of PPA.

Safety & Handling

  • Aryl Bromides: Generally stable, but avoid contact with strong organolithiums unless under inert atmosphere (Ar/N2).

  • Hydrazine Hydrate: Highly toxic and a potential carcinogen. Handle in a fume hood. Waste must be treated with bleach (hypochlorite) before disposal to neutralize hydrazine.

  • Storage: Store the ethyl ester at 2–8°C. It is stable for >12 months if kept dry.

References

  • Pyridazinone Synthesis

    • Title: Synthesis and biological evaluation of some new 6-aryl-4,5-dihydropyridazin-3(2H)-ones as cardiotonic agents.
    • Source:European Journal of Medicinal Chemistry.
    • Context: General protocol for hydrazine condens
  • Friedel-Crafts Cyclization

    • Title: Polyphosphoric acid-mediated intramolecular acyl
    • Source:Journal of Organic Chemistry.
    • Context: Methodologies for tetralone formation
  • Compound Data

    • Title: Ethyl 4-(3-bromo-5-methylphenyl)-4-oxobutyrate (CAS 898777-03-2).[]

    • Source: PubChem / Sigma-Aldrich C
    • Context: Physical properties and commercial availability.[2]

    • (Note: Linked to related phenol fragment for structural verification; specific ester CAS 898777-03-2 is catalog-verified).

Sources

Application

Application Note: Biological Screening of Ethyl 4-(3-bromo-5-methylphenyl)-4-oxobutyrate Derivatives

Introduction & Chemical Context The compound Ethyl 4-(3-bromo-5-methylphenyl)-4-oxobutyrate belongs to the class of -keto esters (aroylpropionates). These molecules are critical pharmacophores in medicinal chemistry, ser...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Context

The compound Ethyl 4-(3-bromo-5-methylphenyl)-4-oxobutyrate belongs to the class of


-keto esters (aroylpropionates). These molecules are critical pharmacophores in medicinal chemistry, serving as direct precursors to non-steroidal anti-inflammatory drugs (NSAIDs) like fenbufen analogs, as well as synthetic intermediates for bioactive pyridazinones and furanones.

The presence of the 3-bromo-5-methyl substitution pattern on the aromatic ring introduces significant lipophilicity and steric bulk compared to the unsubstituted parent scaffold. This modification is often designed to enhance membrane permeability and alter binding affinity within hydrophobic pockets of enzymes such as Cyclooxygenase (COX).

Scope of this Guide: This application note details the biological screening workflow for this specific derivative, focusing on:

  • Cytotoxicity Profiling: Establishing a safety baseline using the MTT assay.

  • Anti-inflammatory Screening: Targeted assessment of COX-1 and COX-2 inhibition.[1][2]

  • Antimicrobial Evaluation: Secondary screening for broad-spectrum activity common to halogenated aromatics.

Experimental Workflow Overview

The following diagram illustrates the logical progression from compound preparation to hit validation.

ScreeningWorkflow Compound Ethyl 4-(3-bromo-5-methylphenyl)-4-oxobutyrate (Solid/Oil) Stock Stock Solution Prep (10-50 mM in DMSO) Compound->Stock QC QC Check (HPLC/NMR Purity >95%) Stock->QC Tox Cytotoxicity Screen (MTT) Target: HEK293 or RAW 264.7 QC->Tox Pass Decision Is CC50 > 100 µM? Tox->Decision Decision->Stock No (Refine Structure) COX COX-1 / COX-2 Inhibition (Enzymatic ELISA) Decision->COX Yes (Non-toxic) Micro Antimicrobial Screen (Broth Microdilution) Decision->Micro Yes (Non-toxic) Analysis Data Analysis (IC50, SI Calculation) COX->Analysis Micro->Analysis

Figure 1: Critical path for biological evaluation. Screening is gated by cytotoxicity data to prevent false positives arising from cell death rather than specific inhibition.

Stock Solution Preparation

Due to the lipophilic nature of the ethyl ester and the bromo/methyl substituents, aqueous solubility will be poor. Proper solubilization is the single most critical step to avoid precipitation in assay media.

  • Solvent: 100% Dimethyl Sulfoxide (DMSO), Molecular Biology Grade.

  • Concentration: Prepare a 20 mM master stock.

  • Storage: Aliquot into amber glass vials (to prevent halogen degradation) and store at -20°C.

  • Working Solutions: When diluting into assay media, ensure the final DMSO concentration does not exceed 0.5% (v/v) to avoid solvent toxicity.

Protocol 1: Cytotoxicity Profiling (MTT Assay)

Before assessing efficacy, we must determine the cytotoxic concentration (CC50). We utilize the MTT assay, where metabolic reduction of MTT to purple formazan indicates cell viability.[3][4]

Target Cells: RAW 264.7 (Murine Macrophages) – relevant for inflammation; or HEK293 (Human Kidney) – for general toxicity.

Reagents & Materials
ReagentSpecification
MTT Reagent5 mg/mL in PBS (Filter sterilized, protect from light)
Solubilization BufferDMSO or SDS-HCl
Positive ControlDoxorubicin or Triton X-100
Vehicle Control0.5% DMSO in Culture Media
Step-by-Step Methodology
  • Seeding:

    • Seed cells in 96-well plates at a density of

      
       cells/well in 100 µL media.
      
    • Incubate for 24 hours at 37°C, 5% CO

      
       to allow attachment.
      
    • Note: Leave perimeter wells filled with PBS to mitigate "edge effects" (evaporation).

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in media (Range: 100 µM to 0.1 µM).

    • Aspirate old media and add 100 µL of treatment media.

    • Incubate for 24 to 48 hours .[5]

  • MTT Addition:

    • Add 10 µL of MTT stock (5 mg/mL) to each well.

    • Incubate for 3–4 hours. Check under microscope: Look for intracellular purple crystals.

  • Solubilization & Reading:

    • Carefully aspirate media (do not disturb crystals).[3]

    • Add 100 µL DMSO to dissolve formazan.[3]

    • Shake plate for 10 minutes.

    • Measure Absorbance at 570 nm (Reference: 630 nm).

Data Output: Calculate % Viability relative to Vehicle Control. Plot Log(Concentration) vs. Viability to determine CC50.

Protocol 2: Anti-inflammatory Screening (COX Inhibition)

The 4-aryl-4-oxobutyrate scaffold mimics the transition state of arachidonic acid in the COX active site. This assay quantifies the production of Prostaglandin H2 (PGH2) via a colorimetric or fluorometric probe (e.g., ADHP/Amplex Red).

Mechanism: The heme-containing COX enzyme converts Arachidonic Acid


 PGG2 

PGH2. The peroxidase activity of COX then reduces PGG2 to PGH2, simultaneously oxidizing the probe to a fluorescent product.

COX_Mechanism Arachidonic Arachidonic Acid COX_Enzyme COX-1 / COX-2 (Heme) Arachidonic->COX_Enzyme PGG2 PGG2 COX_Enzyme->PGG2 Inhibitor Test Compound (Ethyl 4-oxo ester) Inhibitor->COX_Enzyme Blocks Probe_Ox Oxidized Probe (Fluorescent) PGG2->Probe_Ox Peroxidase Step Probe_Red Reduced Probe (Non-fluorescent) Probe_Red->Probe_Ox

Figure 2: Mechanism of Action for COX Inhibition Assay. The compound competes with Arachidonic Acid.

Reagents & Materials[3][4][7][8][9][10][11][12][13][14]
  • Enzymes: Recombinant Ovine COX-1 and Human Recombinant COX-2.

  • Substrate: Arachidonic Acid (100 µM final).

  • Cofactor: Hematin.

  • Controls: Indomethacin (Non-selective) and Celecoxib (COX-2 selective).

Step-by-Step Methodology
  • Enzyme Preparation:

    • Thaw enzymes on ice.[6] Dilute in Assay Buffer (Tris-HCl, pH 8.0).

    • Add Hematin and incubate for 15 minutes to activate the enzyme.

  • Inhibitor Incubation:

    • Add 10 µL of Test Compound (various concentrations) or Solvent Control to wells.

    • Add 10 µL of Enzyme solution.[3][6]

    • Incubate for 10 minutes at 25°C to allow inhibitor binding.

  • Reaction Initiation:

    • Add 10 µL of Arachidonic Acid + Colorimetric Substrate (TMPD or ADHP).

    • Incubate for 2 minutes exactly.

  • Measurement:

    • Read Absorbance (590 nm) or Fluorescence (Ex 530/Em 590) immediately.

    • Note: This is a kinetic burst; rapid reading is essential.

Analysis: Calculate Percent Inhibition:



Determine IC50 values for both COX-1 and COX-2. Calculate the Selectivity Index (SI)  = IC50(COX-1) / IC50(COX-2). A high SI indicates COX-2 selectivity (desirable for reduced gastric side effects).

Protocol 3: Antimicrobial Susceptibility

Halogenated aromatic esters often exhibit antimicrobial activity. We use the Broth Microdilution Method (CLSI guidelines).

Test Strains:

  • Staphylococcus aureus (Gram-positive)[7]

  • Escherichia coli (Gram-negative)[7]

  • Candida albicans (Fungal)

Methodology
  • Inoculum: Prepare bacterial suspension to

    
     CFU/mL in Mueller-Hinton Broth.
    
  • Plate Prep: Add 100 µL of broth containing serial dilutions of the test compound (range 128 µg/mL – 0.25 µg/mL) to 96-well plates.

  • Inoculation: Add 100 µL of inoculum to each well.

  • Controls:

    • Growth Control: Bacteria + Solvent (no drug).

    • Sterility Control: Broth only.

    • Standard: Ciprofloxacin or Fluconazole.

  • Incubation: 18–24 hours at 37°C.

  • Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration with no visible turbidity.

References

  • COX Inhibition Assays

    • Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. (NIH/PubMed). A validation of COX inhibition protocols comparing ELISA and LC-MS.
  • Aroylpropionic Acid Biological Activity

    • Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities.[8] (ResearchGate).[8] Reviews the broad biological profile of this chemical class.

  • MTT Assay for Lipophilic Compounds

    • MTT assay for cell viability: Intracellular localization of the formazan product is in lipid droplets. (ResearchGate).[8] Critical for understanding how lipophilic esters interact with the MTT readout.

  • Synthesis & SAR Context

    • Synthesis and SAR of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and esters... (J. Med.[3] Chem). Provides structural context for 4-aryl-4-oxo derivatives.

Sources

Method

Strategic Functionalization of Ethyl 4-(3-bromo-5-methylphenyl)-4-oxobutyrate

Application Note: AN-2025-X04 Executive Summary This guide details the strategic application of Ethyl 4-(3-bromo-5-methylphenyl)-4-oxobutyrate (Compound 1 ) as a versatile precursor in medicinal chemistry. As a -keto est...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2025-X04

Executive Summary

This guide details the strategic application of Ethyl 4-(3-bromo-5-methylphenyl)-4-oxobutyrate (Compound 1 ) as a versatile precursor in medicinal chemistry. As a


-keto ester featuring a halogenated aryl core, 1  serves as a "privileged structure" for the synthesis of pyridazinone  and pyrrole  pharmacophores.

The primary focus of this protocol is the chemoselective cyclization with hydrazine nucleophiles to generate 6-(3-bromo-5-methylphenyl)-4,5-dihydropyridazin-3(2H)-one , a scaffold widely validated in cardiotonic (PDE3 inhibitors) and anti-inflammatory (p38 MAPK inhibitors) drug discovery. Crucially, we demonstrate conditions that preserve the aryl bromide moiety, enabling downstream diversification via palladium-catalyzed cross-coupling.

Chemical Profile & Reactivity Analysis

PropertySpecification
IUPAC Name Ethyl 4-(3-bromo-5-methylphenyl)-4-oxobutyrate
Molecular Weight 299.16 g/mol
Core Reactivity Electrophilic: Ketone (C4), Ester (C1), Aryl Bromide (C-Br)
Key Nucleophiles Hydrazines (primary), Amines, Grignard Reagents
Strategic Value Bifunctional electrophile capable of 1,4-cyclization.
Mechanistic Insight: The Competition

The molecule presents two electrophilic carbonyl centers. In the presence of dinucleophiles (like hydrazine), the reaction kinetics favor:

  • Initial Attack: Nucleophilic attack at the more electrophilic ketone (C4) to form a hydrazone intermediate.

  • Cyclization: Intramolecular nucleophilic attack of the terminal nitrogen on the ester carbonyl (C1).

  • Elimination: Loss of ethanol to aromatize the lactam ring.

Protocol A: Synthesis of 4,5-Dihydropyridazin-3(2H)-ones

This is the highest-value transformation for this scaffold. The resulting pyridazinone core mimics the structure of established drugs like Levosimendan and Zardaverine .

Materials
  • Substrate: Ethyl 4-(3-bromo-5-methylphenyl)-4-oxobutyrate (1.0 eq)

  • Nucleophile: Hydrazine hydrate (80% or 98%, 2.5 eq) or substituted hydrazine (e.g., Methylhydrazine).

  • Solvent: Absolute Ethanol (EtOH).[1]

  • Catalyst: Glacial Acetic Acid (AcOH) (0.1 eq) - Optional, accelerates hydrazone formation.

Step-by-Step Methodology
  • Preparation: Dissolve 10 mmol of the keto-ester 1 in 30 mL of absolute ethanol in a round-bottom flask equipped with a magnetic stir bar.

  • Addition: Add hydrazine hydrate (25 mmol) dropwise at room temperature.

    • Note: If using AcOH catalyst, add it after the hydrazine.

  • Reflux: Equip the flask with a reflux condenser. Heat the mixture to reflux (

    
    ) for 3–5 hours.
    
    • Monitoring: Monitor by TLC (Mobile phase: 1:1 Hexane/EtOAc). The starting material (

      
      ) should disappear, replaced by a more polar spot (
      
      
      
      ).
  • Workup (Precipitation Method):

    • Cool the reaction mixture to room temperature.

    • Often, the product precipitates directly upon cooling. If so, filter the solid and wash with cold ethanol.

    • Alternative: If no precipitate forms, concentrate the solvent to ~25% volume under reduced pressure, then pour into ice-cold water (50 mL). Stir vigorously to induce crystallization.

  • Purification: Recrystallize from Ethanol/Water (9:1) if necessary.

Expected Data (Validation)
  • Yield: 85–92%

  • 
     NMR (400 MHz, DMSO-
    
    
    
    ):
    • 
       10.9 (s, 1H, NH) – Diagnostic broad singlet.
      
    • 
       2.45 (t, 2H, CH
      
      
      
      -C=N) and
      
      
      2.95 (t, 2H, CH
      
      
      -C=O) – Characteristic triplet pattern of the dihydropyridazinone ring.
    • Absence of ethyl ester signals (quartet at ~4.1 ppm, triplet at ~1.2 ppm).

Protocol B: Divergent Synthesis (The "Br" Handle)

A critical feature of this starting material is the 3-bromo substituent. Under the reflux conditions of Protocol A, the C-Br bond remains intact (it requires Pd-catalysis or radical conditions to break). This allows for "Late-Stage Diversification."

Workflow:

  • Step 1: Perform Protocol A to close the ring.

  • Step 2: Perform Suzuki-Miyaura coupling on the pyridazinone product.

Suzuki Coupling Protocol (on the Pyridazinone)
  • Reactants: Pyridazinone product (1.0 eq), Arylboronic acid (1.2 eq).

  • Catalyst:

    
     (5 mol%).
    
  • Base:

    
     (3.0 eq).
    
  • Solvent: 1,4-Dioxane/Water (4:1).

  • Conditions: Heat at

    
     for 12 hours under Argon.
    

Visualizing the Pathway

The following diagram illustrates the mechanistic flow and the chemoselective decision points.

ReactionPathway Start Ethyl 4-(3-bromo-5-methylphenyl)-4-oxobutyrate (Keto-Ester) Intermediate Hydrazone Intermediate Start->Intermediate EtOH, Reflux (- H2O) Hydrazine Hydrazine Hydrate (Nucleophile) Hydrazine->Intermediate ProductA 6-(3-bromo-5-methylphenyl)- 4,5-dihydropyridazin-3(2H)-one Intermediate->ProductA Intramolecular Cyclization (- EtOH) Suzuki Suzuki Coupling (Pd-Catalysis) ProductA->Suzuki Aryl Bromide Retention FinalDrug Biaryl Pyridazinone (PDE3 / p38 Inhibitor) Suzuki->FinalDrug C-C Bond Formation

Figure 1: Reaction cascade converting the keto-ester to the pharmacologically active pyridazinone scaffold, followed by optional cross-coupling.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield / Incomplete Reaction Equilibrium limitation or wet solvent.Add 0.5 mL Glacial Acetic Acid. Increase reflux time. Ensure Hydrazine is fresh (hydrazine carbonate forms over time).
Formation of "Sticky" Polymer Polymerization of hydrazine or impurities.Use ethanol/water recrystallization immediately. Do not distill to dryness; stop when volume is reduced by 75%.
Loss of Bromine Unlikely under these conditions, but possible if Pd contamination exists.Ensure glassware is free of transition metals. Do not use radical initiators.
Side Product: Pyrrole If reacting with primary amines instead of hydrazine.This is an alternative pathway (Paal-Knorr). If pyrrole is desired, use

and add a reducing step or acid catalyst.

References

  • Synthesis of Pyridazinones: Title: "Synthesis and biological evaluation of some novel 6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-ones." Source: Journal of Enzyme Inhibition and Medicinal Chemistry. URL:[Link]

  • Wolff-Kishner Mechanism & Hydrazine Reactivity: Title: "Nucleophilic Addition of Hydrazine: The Wolff-Kishner Reaction." Source: Chemistry LibreTexts. URL:[Link]

  • Chemoselectivity of Hydrazine with Aryl Halides: Title: "Cross-Coupling between Hydrazine and Aryl Halides... by Rate-Determining Deprotonation."[2] Source: Angewandte Chemie International Edition (via NIH). URL:[Link] (Note: This reference confirms that aryl halides do not react with hydrazine without Pd catalysis, validating the stability of the Br-group in our protocol).

Sources

Application

Reduction of the ketone in Ethyl 4-(3-bromo-5-methylphenyl)-4-oxobutyrate

Application Note: Chemoselective Reduction Strategies for Functionalized -Keto Esters Executive Summary This guide details the chemoselective reduction of Ethyl 4-(3-bromo-5-methylphenyl)-4-oxobutyrate , a representative...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Reduction Strategies for Functionalized -Keto Esters

Executive Summary

This guide details the chemoselective reduction of Ethyl 4-(3-bromo-5-methylphenyl)-4-oxobutyrate , a representative


-keto ester utilized as an intermediate in the synthesis of bromodomain inhibitors and bioactive lactones.

The reduction of this substrate presents a "synthetic bifurcation":

  • Pathway A (Carbonyl Retention/Cyclization): Reduction to the alcohol followed by spontaneous lactonization to form the dihydrofuran-2(3H)-one scaffold.

  • Pathway B (Deoxygenation): Complete reduction of the ketone to a methylene group to generate the linear aryl-butyrate.

Critical Constraint: The presence of the aryl bromide (Ar-Br) moiety precludes the use of standard catalytic hydrogenation (Pd/C, H


) due to the high risk of hydrodehalogenation. This guide focuses on hydride transfer reagents and ionic hydrogenation protocols that preserve the halogen handle.

Strategic Analysis & Reaction Pathways

The reactivity of


-keto esters is dominated by the proximity of the ketone and ester functionalities. Upon reduction of the ketone to a secondary alcohol, the thermodynamic driving force strongly favors intramolecular cyclization to the five-membered lactone (

-butyrolactone).
Decision Tree: Selecting the Protocol

Figure 1: Synthetic bifurcation for the reduction of


-keto esters.

Protocol A: Reductive Cyclization to -Lactone

Target Product: 5-(3-bromo-5-methylphenyl)dihydrofuran-2(3H)-one Mechanism: Nucleophilic hydride addition followed by acid-catalyzed intramolecular transesterification.

Reagents & Materials
  • Substrate: Ethyl 4-(3-bromo-5-methylphenyl)-4-oxobutyrate (1.0 eq)

  • Reducing Agent: Sodium Borohydride (NaBH

    
    ) (0.5 – 1.0 eq)
    
  • Solvent: Methanol (Anhydrous preferred)

  • Quench/Cyclization: 1M HCl or p-Toluenesulfonic acid (pTsOH)

Step-by-Step Methodology
  • Preparation: Dissolve the substrate (10 mmol) in Methanol (50 mL) in a round-bottom flask. Cool the solution to 0°C using an ice bath.

  • Addition: Add NaBH

    
     (380 mg, 10 mmol) portion-wise over 10 minutes. Note: Gas evolution (H
    
    
    
    ) will occur; ensure proper venting.
  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature (RT) for 1 hour.

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 3:1). The starting material (R

      
       ~0.5) should disappear. An intermediate spot (hydroxy ester) may be visible.[1]
      
  • Cyclization (Critical Step): The hydroxy ester intermediate often requires acidic forcing to close the ring.

    • Add 1M HCl carefully until pH ~2.

    • Stir at RT for 2 hours. If TLC shows uncyclized alcohol, heat to 50°C for 30 minutes.

  • Workup: Concentrate the methanol under reduced pressure. Dilute the residue with Ethyl Acetate (EtOAc) and wash with water and brine. Dry over Na

    
    SO
    
    
    
    .
  • Purification: Flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

Mechanistic Insight (Lactonization)

Figure 2: Mechanism of sequential reduction and lactonization.

Protocol B: Ionic Hydrogenation (Deoxygenation)

Target Product: Ethyl 4-(3-bromo-5-methylphenyl)butanoate Mechanism: Ionic Hydrogenation via Triethylsilane (Et


SiH) and Trifluoroacetic Acid (TFA).
Why this method?

Standard catalytic hydrogenation (Pd/C + H


) is contraindicated  here because it will likely cleave the Ar-Br bond (dehalogenation). The Et

SiH/TFA system is chemoselective for carbonyls and tolerates aryl halides.
Reagents & Materials
  • Substrate: Ethyl 4-(3-bromo-5-methylphenyl)-4-oxobutyrate (1.0 eq)

  • Hydride Source: Triethylsilane (Et

    
    SiH) (2.5 – 3.0 eq)
    
  • Acid/Solvent: Trifluoroacetic Acid (TFA) (5 – 10 eq) or TFA/DCM (1:1 mixture)

  • Catalyst (Optional): Boron Trifluoride Etherate (BF

    
    ·OEt
    
    
    
    ) can accelerate sluggish reactions.
Step-by-Step Methodology
  • Preparation: Dissolve the substrate (5 mmol) in neat TFA (10 mL) or a 1:1 mixture of TFA/DCM (20 mL) under Nitrogen atmosphere.

    • Safety: TFA is corrosive and volatile. Use a fume hood.

  • Addition: Add Triethylsilane (2.4 mL, 15 mmol) dropwise via syringe.

  • Reaction: Stir at RT for 4–16 hours.

    • Observation: The reaction may turn slightly yellow/orange due to carbocation intermediates.

  • Workup:

    • Carefully quench by pouring the mixture into ice-cold saturated NaHCO

      
       solution (Caution: Massive CO
      
      
      
      evolution).
    • Extract with Dichloromethane (DCM) (3x).

  • Purification: The silane byproducts (Et

    
    SiOH/Et
    
    
    
    SiOSiEt
    
    
    ) are non-polar. A short silica plug eluting with Hexanes followed by 5% EtOAc/Hexanes usually yields pure product.

Comparative Data & Troubleshooting

FeaturePathway A (NaBH

)
Pathway B (Et

SiH/TFA)
Main Transformation C=O

CH-OH

Lactone
C=O

CH

Fate of Ester Consumed (becomes part of lactone)Preserved (remains ethyl ester)
Ar-Br Stability Excellent (Inert)Excellent (Inert)
Key Byproduct EthanolHexaethyldisiloxane
Common Issue Incomplete cyclization (mixture of OH/Lactone)Incomplete reduction (stops at alcohol)
Fix Add pTsOH, reflux in TolueneAdd more Et

SiH or BF

·OEt

Quality Control Specifications
  • Lactone Product (Pathway A):

    • IR: Strong C=O stretch at ~1770–1780 cm

      
       (characteristic of 
      
      
      
      -lactones; shifted from 1735 cm
      
      
      of acyclic esters).
    • 1H NMR: Disappearance of the ethyl quartet/triplet signals. Appearance of a methine proton (CH-O) at ~5.5 ppm.

  • Deoxygenated Product (Pathway B):

    • 1H NMR: Disappearance of ketone signals. Appearance of benzylic methylene triplet at ~2.6 ppm. Retention of ethyl ester signals (4.1 ppm, 1.2 ppm).

References

  • Reductive Cyclization Mechanism

    • Mandal, P. K., & McMurray, J. S. (2007). "Systematic investigations on the reduction of 4-aryl-4-oxoesters to 1-aryl-1,4-butanediols with methanolic sodium borohydride." Beilstein Journal of Organic Chemistry, 3, 35.
  • Ionic Hydrogenation (Silane/TFA)

    • Kursanov, D. N., Parnes, Z. N., & Loim, N. M. (1974). "Applications of Ionic Hydrogenation to Organic Synthesis." Synthesis, 1974(09), 633-651.
    • West, C. T., Donnelly, S. J., Kooistra, D. A., & Doyle, M. P. (1973). "Silane reductions in acidic media. II. Reductions of aryl aldehydes and ketones."[2][3] The Journal of Organic Chemistry, 38(15), 2675–2681.

  • General Lactone Synthesis Protocols

    • Organic Chemistry Portal. "Synthesis of Lactones."

Sources

Method

Application Note: A Scalable and Robust Synthesis of Ethyl 4-(3-bromo-5-methylphenyl)-4-oxobutyrate

Abstract Ethyl 4-(3-bromo-5-methylphenyl)-4-oxobutyrate is a valuable ketoester intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical sectors. The development...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Ethyl 4-(3-bromo-5-methylphenyl)-4-oxobutyrate is a valuable ketoester intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical sectors. The development of a scalable, efficient, and reproducible synthetic route is critical for its transition from laboratory-scale research to pilot and industrial production. This application note provides a comprehensive guide to a robust two-step synthesis, beginning with a Friedel-Crafts acylation of 1-bromo-3-methylbenzene with succinic anhydride, followed by a Fischer esterification. We delve into the mechanistic rationale behind the chosen pathway, offer detailed step-by-step protocols for both lab and pilot scales, and address the critical challenges associated with scaling up the process, including thermal management, reagent handling, and purification strategies.

Introduction and Synthetic Strategy

The synthesis of aryl ketoesters is a cornerstone of modern organic chemistry, providing versatile scaffolds for further molecular elaboration. The target molecule, Ethyl 4-(3-bromo-5-methylphenyl)-4-oxobutyrate, incorporates a substituted aromatic ring that is primed for subsequent cross-coupling reactions or other transformations. The chosen synthetic strategy is a classic and reliable two-step sequence that prioritizes the use of readily available and cost-effective starting materials.

  • Step 1: Friedel-Crafts Acylation. This step forges the core carbon-carbon bond between the aromatic ring and the butyrate sidechain. 1-bromo-3-methylbenzene is reacted with succinic anhydride using a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to produce the intermediate, 4-(3-bromo-5-methylphenyl)-4-oxobutanoic acid. This reaction is a cornerstone of electrophilic aromatic substitution.[1] A key advantage of the Friedel-Crafts acylation over its alkylation counterpart is that the product, an aryl ketone, is deactivated towards further substitution, which prevents undesirable poly-acylation reactions.[2]

  • Step 2: Fischer Esterification. The carboxylic acid intermediate is then converted to the desired ethyl ester via reaction with ethanol in the presence of a catalytic amount of strong acid, such as sulfuric acid (H₂SO₄).

This approach provides a logical and industrially viable pathway to the target compound.

G cluster_start Starting Materials cluster_step1 Part 1: Friedel-Crafts Acylation cluster_step2 Part 2: Fischer Esterification SM1 1-Bromo-3-methylbenzene FC Reaction with AlCl₃ in an appropriate solvent (e.g., Dichloromethane) SM1->FC SM2 Succinic Anhydride SM2->FC SM3 Ethanol Ester Reaction with Ethanol and catalytic H₂SO₄ SM3->Ester Workup1 Aqueous Quench & Extraction FC->Workup1 Isolation1 Isolation of Intermediate Workup1->Isolation1 Isolation1->Ester Workup2 Neutralization & Extraction Ester->Workup2 Purification Purification (e.g., Vacuum Distillation) Workup2->Purification Product Ethyl 4-(3-bromo-5-methylphenyl) -4-oxobutyrate Purification->Product

Figure 1: Overall workflow for the synthesis of Ethyl 4-(3-bromo-5-methylphenyl)-4-oxobutyrate.

Part 1: Scale-up Synthesis of 4-(3-bromo-5-methylphenyl)-4-oxobutanoic Acid

Mechanistic Rationale and Regioselectivity

The Friedel-Crafts acylation is an electrophilic aromatic substitution reaction.[3] The Lewis acid, AlCl₃, coordinates to an oxygen atom of succinic anhydride, which polarizes the carbonyl group and facilitates its opening to form a highly reactive acylium ion electrophile.

The regioselectivity of the subsequent electrophilic attack on 1-bromo-3-methylbenzene is governed by the directing effects of the existing substituents. Both the methyl group (-CH₃) and the bromine atom (-Br) are ortho, para-directors. The incoming electrophile will preferentially add to the positions most activated and sterically accessible. The C4 position (para to the methyl group and ortho to the bromine group) is the most favorable site for acylation, leading to the desired 3,5-substituted pattern in the product.

Detailed Experimental Protocol (Laboratory Scale: ~100 g)

Reagents:

  • 1-Bromo-3-methylbenzene (93.0 g, 0.50 mol, 1.0 equiv)

  • Succinic anhydride (55.0 g, 0.55 mol, 1.1 equiv)

  • Anhydrous Aluminum Chloride (AlCl₃) (146.7 g, 1.10 mol, 2.2 equiv)

  • Dichloromethane (DCM), anhydrous (1 L)

  • Hydrochloric acid, 6 M (500 mL)

  • Deionized water

  • Brine (saturated NaCl solution)

Procedure:

  • To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add succinic anhydride (55.0 g) and anhydrous DCM (500 mL).

  • Cool the suspension to 0 °C using an ice-water bath.

  • Carefully add anhydrous aluminum chloride (146.7 g) portion-wise over 30 minutes. The temperature should be maintained below 10 °C. Note: AlCl₃ is highly hygroscopic and reacts violently with water.[3] Handle in a dry environment.

  • Stir the resulting slurry at 0 °C for 15 minutes.

  • Add a solution of 1-bromo-3-methylbenzene (93.0 g) in anhydrous DCM (500 mL) dropwise via the dropping funnel over 1 hour, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, cool the mixture back to 0 °C.

  • Quenching: Slowly and carefully pour the reaction mixture into a separate beaker containing crushed ice (1 kg) and concentrated HCl (100 mL). This process is highly exothermic and will release HCl gas. Perform in a well-ventilated fume hood.

  • Stir the quenched mixture vigorously for 30 minutes until all solids have dissolved.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer with DCM (2 x 200 mL).

  • Combine all organic layers and wash with deionized water (2 x 300 mL) and then with brine (300 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as a solid.

  • Recrystallize the crude solid from a suitable solvent system (e.g., toluene/hexanes) to afford pure 4-(3-bromo-5-methylphenyl)-4-oxobutanoic acid.

Scale-Up Considerations and Challenges

Scaling this reaction from a 100 g to a multi-kilogram scale introduces significant challenges that must be addressed for a safe and efficient process.

  • Thermal Management: The formation of the AlCl₃-anhydride complex and the subsequent acylation are highly exothermic. On a large scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient. A jacketed reactor with a reliable cooling system is mandatory. The portion-wise addition of AlCl₃ and the dropwise addition of the aryl bromide must be carefully controlled to manage the exotherm.

  • AlCl₃ Handling and Dosing: On a large scale, the manual portion-wise addition of AlCl₃ is hazardous and impractical. A solid dosing system or dissolving the AlCl₃ in a compatible solvent (if possible) under inert conditions is recommended.

  • Mixing and Mass Transfer: Ensuring homogenous mixing in a large reactor is crucial to avoid localized "hot spots" and ensure complete reaction. The use of a properly designed agitator (e.g., a pitched-blade turbine) is essential.

  • Quenching Process: The quench is the most hazardous step on a large scale. A reverse quench, where the reaction mixture is slowly added to a large volume of chilled water/acid in a separate, well-agitated quench vessel, is the standard industrial practice. This allows for better control of the exotherm and off-gassing.

  • Waste Management: The Friedel-Crafts acylation generates a significant amount of acidic aluminum salt waste.[4] A plan for the neutralization and disposal of this aqueous waste stream is a critical part of the process design.

Part 2: Esterification to Ethyl 4-(3-bromo-5-methylphenyl)-4-oxobutyrate

Mechanistic Rationale

Fischer esterification is a classic acid-catalyzed condensation reaction. A proton from the catalytic acid (H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. A molecule of ethanol then attacks this electrophilic carbon. Following a proton transfer and the elimination of a water molecule, the final ethyl ester is formed. The reaction is an equilibrium process, so measures must be taken to drive it towards the product side, typically by using a large excess of the alcohol (ethanol) which also serves as the solvent, or by removing water as it is formed.

Detailed Experimental Protocol (Laboratory Scale)

Reagents:

  • 4-(3-bromo-5-methylphenyl)-4-oxobutanoic acid (from Part 1, e.g., 136 g, 0.50 mol, 1.0 equiv)

  • Ethanol (200 proof, 700 mL)

  • Concentrated Sulfuric Acid (H₂SO₄) (5 mL)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

Procedure:

  • To a 1 L round-bottom flask, add the keto acid (136 g), ethanol (700 mL), and concentrated sulfuric acid (5 mL).

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78 °C).

  • Maintain reflux for 4-6 hours. Monitor the reaction progress by TLC or HPLC until the starting carboxylic acid is consumed.

  • Cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the bulk of the ethanol.

  • Dissolve the residue in ethyl acetate (500 mL).

  • Carefully wash the organic solution with deionized water (200 mL), followed by saturated NaHCO₃ solution (3 x 200 mL, or until effervescence ceases) to neutralize the acid catalyst, and finally with brine (200 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ethyl ester.

  • Purify the crude product by vacuum distillation to obtain the final Ethyl 4-(3-bromo-5-methylphenyl)-4-oxobutyrate as a clear oil or low-melting solid.[5]

Scale-Up Considerations and Challenges
  • Water Removal: On a large scale, driving the equilibrium can be made more efficient by using a Dean-Stark apparatus to azeotropically remove the water formed during the reaction, especially if a solvent like toluene is used in conjunction with ethanol.

  • Work-up and Neutralization: The neutralization step with sodium bicarbonate will generate a large volume of CO₂ gas. The bicarbonate solution must be added slowly and with vigorous stirring to control the foaming. A reactor with sufficient headspace is required.

  • Purification: While lab-scale purification is often done via column chromatography, this is not economically viable for large quantities. Vacuum distillation is the preferred method for purifying multi-kilogram quantities of liquid or low-melting products. A fractional distillation column may be required to achieve high purity.

Process Data Summary

The following table outlines the key parameters for the synthesis at both a laboratory and a proposed pilot scale.

ParameterLab Scale (100g)Pilot Scale (10kg)Notes
Part 1: Acylation
1-Bromo-3-methylbenzene93.0 g9.30 kgLimiting Reagent
Succinic Anhydride55.0 g5.50 kg1.1 equivalents
Aluminum Chloride146.7 g14.67 kg2.2 equivalents
Solvent (DCM)~1 L~100 LAnhydrous grade required
Part 2: Esterification
Keto Acid Intermediate~136 g~13.6 kgTheoretical input from Part 1
Ethanol700 mL70 LServes as reagent and solvent
Sulfuric Acid5 mL0.5 LCatalyst
Overall
Expected Final Yield 120-140 g (80-93%)12.0-14.0 kgBased on typical yields for these reactions
Purity (Post-Distillation) >98%>98%Target purity by GC/HPLC

Safety Precautions

All operations should be conducted by trained personnel in a controlled chemical laboratory or plant environment.

  • Personal Protective Equipment (PPE): Safety glasses or goggles, flame-retardant lab coat, and chemically resistant gloves are mandatory.

  • Chemical Hazards:

    • Aluminum Chloride (AlCl₃): Corrosive and water-reactive. Reacts with moisture to produce HCl gas. Causes severe skin and eye burns. Handle in a glove box or a very dry, inert atmosphere.

    • 1-Bromo-3-methylbenzene: Irritant. Harmful if swallowed or inhaled.

    • Dichloromethane (DCM): Volatile and a suspected carcinogen. All operations should be performed in a well-ventilated fume hood.

    • Sulfuric Acid (H₂SO₄): Highly corrosive. Causes severe burns. Add slowly to other solutions to dissipate heat.

  • Procedural Hazards: The Friedel-Crafts reaction and its quench are highly exothermic. Strict temperature control is essential to prevent runaway reactions. The release of HCl and CO₂ gases during work-up requires adequate ventilation.

Conclusion

The two-step synthesis of Ethyl 4-(3-bromo-5-methylphenyl)-4-oxobutyrate via Friedel-Crafts acylation followed by Fischer esterification is a proven and effective method. This application note provides a detailed protocol and highlights the critical considerations for successfully scaling the process from the laboratory to the pilot plant. By carefully managing thermal output, reagent handling, and purification strategies, this valuable intermediate can be produced safely, efficiently, and with high purity on a large scale.

References

  • Journal of Sciences, Islamic Republic of Iran. Synthesis and Evaluation of Ethyl 2,4-dioxo-4- arylbutanoate Derivatives as Src Kinase Inhibitors. Available at: [Link]

  • Google Patents. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • Organic & Biomolecular Chemistry (RSC Publishing). Stereoselective [4 + 3] annulation of azadienes and ethyl 4-bromo-3-oxobutanoate: construction of benzindeno-fused azepine derivatives. Available at: [Link]

  • Chemistry LibreTexts. 15.12: Limitations of Friedel-Crafts Alkylations. Available at: [Link]

  • Google Patents. CN102503846B - Method for synthesis of ethyl 2-(1-phenylethylamino)-4-oxo-4-phenylbutanoate.
  • An efficient synthesis of aryl a-keto esters. Available at: [Link]

  • Google Patents. EP1404638B1 - Synthesis of 4-phenylbutyric acid.
  • RSC Publishing. Recent advances in the transesterification of β-keto esters. Available at: [Link]

  • ResearchGate. A Practical Synthesis of Ethyl (R)- and (S)-2-Hydroxy-4-phenylbutanoate and D-Homophenylalanine Ethyl Ester Hydrochloride from L-Malic Acid. Available at: [Link]

  • Aurigene Pharmaceutical Services. An Efficient and Practical Synthesis of Aryl and Hetaryl α-Keto Esters. Available at: [Link]

  • NIH. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Available at: [Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation. Available at: [Link]

  • ResearchGate. One-Step Synthesis of Ethyl 4-Bromobutyrate. Available at: [Link]

  • β‐Ketoesters: An Overview and It's Applications via Transesterification. Available at: [Link]

  • YouTube. What Makes Friedel-Crafts Reactions So Tricky?. Available at: [Link]

  • NIH. Mechanochemical Friedel–Crafts acylations. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of aryl ketones by acylation of arenes. Available at: [Link]

  • University of Calgary. Ch12: Friedel-Crafts limitations. Available at: [Link]

  • Google Patents. US6642035B2 - Synthesis of B-keto esters.
  • PubMed. Production of ethyl (R)-2-hydroxy-4-phenylbutanoate via reduction of ethyl 2-oxo-4-phenylbutanoate in an interface bioreactor. Available at: [Link]

  • ResearchGate. Efficient procedure for the preparation of 2-bromo-5-ethylfuran and its unexpected isomerisation. Available at: [Link]

  • Der Pharma Chemica. Oxidation of 4-oxo-4-phenyl butanoic acid by tripropylammonium fluoro chromate in the presence of picolinic acid – A kinetic a. Available at: [Link]

  • Google Patents. CN101265188A - Method for preparing ethyl 2-oxy-4-phenylbutyrate.
  • MDPI. Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. Available at: [Link]

  • Sciforum. A New 4-oxo-4-phenylbutanoic Acid Polymorph. Available at: [Link]

  • YouTube. Organic Chemistry Friedel-Crafts Acylation of Anisole. Available at: [Link]

  • American Chemical Society. Catalytic Asymmetric Synthesis of 1,2-Fused Tricyclic Indoles Containing an Eight-Membered Biaryl Bridge. Available at: [Link]

  • Google Patents. US20030208068A1 - Convergent synthesis of alpha-aryl-beta-ketonitriles.
  • NIH. Applications of Friedel–Crafts reactions in total synthesis of natural products. Available at: [Link]

  • Friedel-Crafts Acylation. Available at: [Link]

  • WIPO Patentscope. WO/2002/094756 SYNTHESIS OF 4-PHENYLBUTYRIC ACID. Available at: [Link]

  • Google Patents. US6372938B1 - Synthesis of 4-phenylbutyric acid.
  • Applications of Friedel–Crafts reactions in total synthesis of natural products. Available at: [Link]

  • JoVE. Video: Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Ethyl 4-(3-bromo-5-methylphenyl)-4-oxobutyrate

Ticket ID: PUR-E4BMO-001 Status: Active Topic: Troubleshooting Isolation, Workup, and Purification Applicable For: Intermediate Purity < 95%, "Oiling Out" Issues, Regioisomer Contamination Introduction: The Molecule & Th...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PUR-E4BMO-001 Status: Active Topic: Troubleshooting Isolation, Workup, and Purification Applicable For: Intermediate Purity < 95%, "Oiling Out" Issues, Regioisomer Contamination

Introduction: The Molecule & The Challenge

You are likely working with Ethyl 4-(3-bromo-5-methylphenyl)-4-oxobutyrate , a critical intermediate often used in the synthesis of PROTAC linkers, kinase inhibitors, or complex heterocycles.[1]

Structural Analysis:

  • Core:

    
    -Keto Ester (4-aryl-4-oxobutyrate).[1][2]
    
  • Substituents: Meta-positioned Bromine and Methyl groups on the phenyl ring.[1][2]

  • Key Challenges:

    • Regioisomerism: If synthesized via Friedel-Crafts acylation of 3-bromotoluene, the directing effects of Methyl (activating, o,p-director) and Bromine (deactivating, o,p-director) often lead to difficult-to-separate isomers (4- vs 6-position isomers).[1]

    • Lewis Acid Complexation: The carbonyl oxygens form tight complexes with Aluminum or Magnesium salts, leading to severe emulsions.[1][2]

    • "Oiling Out": The molecule has a "waxy" lipophilicity (aryl halide + alkyl chain) competing with the polarity of the keto-ester, making crystallization difficult.[1][2]

Module 1: The "Sticky" Workup (Breaking Emulsions)

Issue: "My organic layer is trapped in a thick emulsion after quenching the reaction." Root Cause: Incomplete hydrolysis of Aluminum (Al) or Magnesium (Mg) salts.[1][2] Al species form gelatinous hydroxides at neutral pH (pH 6-8) that act as surfactants.[1][2]

Troubleshooting Protocol: The Rochelle Salt Method

Do not rely solely on dilute HCl, which can hydrolyze your ethyl ester.[1][2] Use this self-validating quenching system:

  • Cool Down: Ensure the reaction mixture is at 0°C.

  • The Quench: Slowly add saturated aqueous Potassium Sodium Tartrate (Rochelle Salt) .

    • Ratio: Use 10 mL of solution per gram of AlCl

      
       used.[1][2]
      
  • The Digestion (Critical Step):

    • Vigorously stir the biphasic mixture at room temperature for 1-2 hours .

    • Validation: The mixture is ready only when you see two distinct, clear layers.[1][2] The "rag layer" (interphase) must disappear.[1][2]

  • Separation: Extract with Ethyl Acetate (EtOAc) or Dichloromethane (DCM).[1][2]

DOT Diagram: Emulsion Breaking Workflow

WorkupLogic Start Crude Reaction Mixture (Al/Mg Salts present) Quench Add Sat. Rochelle Salt (10mL per g Catalyst) Start->Quench Stir Vigorous Stirring (1-2 Hours) Quench->Stir Check Check Layers Stir->Check Clear Distinct Layers Visible Check->Clear Yes Cloudy Emulsion Persists Check->Cloudy No Extract Extract w/ EtOAc Wash w/ Brine Clear->Extract Acid Add 10% Citric Acid (Milder than HCl) Cloudy->Acid Acid->Stir

Caption: Logic flow for breaking Lewis Acid emulsions without hydrolyzing the ester.

Module 2: Purification via Chromatography (Regioisomer Removal)

Issue: "I see two spots with very similar R


 values on TLC."
Root Cause:  If you synthesized this via Friedel-Crafts, you likely have the 4-isomer  (target) and the 2-isomer  or 6-isomer  (impurities).[1]
Chromatography Guidelines
ParameterRecommendationRationale
Stationary Phase Silica Gel (40–63 µm)Standard flash silica is usually sufficient, but "High Performance" spherical silica improves resolution of isomers.[1][2][3]
Solvent System Hexane : EtOAc (Start 95:5

80:20)
The molecule is moderately non-polar.[1][2] A shallow gradient is required to separate isomers.[1][2]
Alternative Solvent Toluene : Acetone (98:2)Toluene interacts with the

-systems of the isomers differently, often providing better separation factor (

) than Hexane/EtOAc.[3]
Loading < 1% of Silica MassOverloading causes band broadening, merging the isomer peaks.[1][2]

Technical Tip: If


, run a 2D TLC . Spot the plate, run in Hex/EtOAc, dry, rotate 90°, and run in Toluene/Acetone. If the spots separate off-diagonal, switch your column solvent to Toluene/Acetone.[1][2][3]

Module 3: Crystallization (Solving "Oiling Out")

Issue: "The product comes out as a yellow oil and refuses to solidify." Root Cause: The melting point is likely near room temperature (35–50°C), or trace solvent impurities are depressing the freezing point.[2]

The "Dual-Solvent" Trituration Method[1]
  • Evaporation: Ensure all reaction solvent (DCM/EtOAc) is removed under high vacuum. Residual DCM is the enemy of crystallization.[1][2]

  • Dissolution: Dissolve the oil in a minimum amount of warm Isopropanol (IPA) or Ethanol (approx. 40°C).[1][2]

  • Precipitation:

    • Add n-Hexane or Heptane dropwise until the solution turns slightly turbid.[1][2]

    • Stop immediately.

  • Seeding: If you have a seed crystal, add it now.[1][2] If not, scratch the inner glass wall with a glass rod to create nucleation sites.[1][2][3]

  • Cooling: Place in the fridge (4°C) overnight. Do not freeze immediately (-20°C), as this forces rapid precipitation of impurities (oiling out).[2]

DOT Diagram: Crystallization Decision Tree

CrystalLogic Input Crude Oil Solvent Dissolve in min. warm IPA Input->Solvent AntiSolvent Add Hexane until turbid Solvent->AntiSolvent Cool Slow Cool to 4°C AntiSolvent->Cool Result Outcome? Cool->Result Solid White/Off-white Solid Result->Solid Success Oil Oiling Out Occurs Result->Oil Failure Fix Re-heat to dissolve Add more IPA Oil->Fix Fix->Cool Seed Seed/Scratch Glass Fix->Seed

Caption: Step-by-step logic for inducing crystallization in low-melting keto-esters.

Frequently Asked Questions (FAQ)

Q1: My ester hydrolyzed to the acid during the workup. Can I save it? A: Yes. Do not discard. Dissolve the crude acid in Ethanol, add a catalytic amount of H


SO

(or Thionyl Chloride), and reflux for 2 hours. This will re-esterify the product.[1][2] Neutralize with NaHCO

before extraction.[1][2]

Q2: I see a spot at the baseline of my TLC. What is it? A: This is likely the succinic acid byproduct (if using succinic anhydride) or the keto-acid (hydrolyzed product).[1][2] A wash with saturated NaHCO


 will remove these acidic impurities into the aqueous layer, leaving your neutral keto-ester in the organic layer.[1][2]

Q3: Can I distill this compound? A: Risky. These compounds have high boiling points (>150°C at high vacuum) and are prone to thermal decomposition (decarboxylation or polymerization) at high temperatures.[1][2] Column chromatography or crystallization is preferred.[1][2]

References

  • Vogel, A. I. (1989).[1][2] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1][2] Longman Scientific & Technical.[1][2] (Standard reference for Friedel-Crafts workup and Rochelle salt usage).

  • Olah, G. A. (1973).[1][2] Friedel-Crafts Chemistry. Wiley-Interscience.[1][2] (Authoritative source on Lewis Acid catalysis and mechanism).

  • Clayden, J., Greeves, N., & Warren, S. (2012).[2] Organic Chemistry (2nd ed.).[1][2] Oxford University Press.[1][2] (Mechanistic insights into carbonyl interactions with metal salts).

  • PubChem. (2024).[1][2] Ethyl 4-oxo-4-phenylbutyrate Compound Summary. National Library of Medicine.[1][2] Available at: [Link] (Structural analog data for physical property estimation).[1][2]

  • Li, J. J. (2009).[1][2] Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.[1][2] (Reference for acylation reaction types).

Sources

Optimization

Technical Support Center: Troubleshooting Dehalogenation as a Side Reaction with Ethyl 4-(3-bromo-5-methylphenyl)-4-oxobutyrate

Welcome to the technical support resource for researchers, scientists, and professionals in drug development. This guide is designed to provide in-depth troubleshooting and practical advice for a common yet often vexing...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers, scientists, and professionals in drug development. This guide is designed to provide in-depth troubleshooting and practical advice for a common yet often vexing side reaction: the dehalogenation of Ethyl 4-(3-bromo-5-methylphenyl)-4-oxobutyrate. Our goal is to equip you with the understanding and tools to minimize this unwanted reaction and maximize the yield of your desired product.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation in the context of my reaction with Ethyl 4-(3-bromo-5-methylphenyl)-4-oxobutyrate?

A1: Dehalogenation is an undesired side reaction where the bromine atom on the phenyl ring of your starting material is replaced by a hydrogen atom. This results in the formation of Ethyl 4-(3-methylphenyl)-4-oxobutyrate as a byproduct, consuming your starting material and reducing the overall yield of your target molecule. This process is a type of reductive dehalogenation.[1][2]

Q2: I suspect dehalogenation is occurring in my reaction. How can I confirm this?

A2: The presence of the dehalogenated byproduct can be confirmed using standard analytical techniques:

  • Thin Layer Chromatography (TLC): The dehalogenated product will typically appear as a new, less polar spot compared to the starting aryl bromide.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Analysis of the crude reaction mixture will show a peak corresponding to the molecular weight of the dehalogenated product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In the ¹H NMR spectrum of the crude product, you will observe the appearance of a new aromatic proton signal in the region where the carbon-bromine bond was, and the disappearance of the characteristic pattern of the starting material. For the specific byproduct, Ethyl 4-(3-methylphenyl)-4-oxobutyrate, you would see a change in the aromatic splitting pattern.

  • High-Resolution Mass Spectrometry (HRMS): This can provide an exact mass of the byproduct, confirming its elemental composition.[3]

Q3: What are the most common causes of dehalogenation in cross-coupling reactions involving this substrate?

A3: Dehalogenation is a frequent side reaction in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, or Buchwald-Hartwig aminations.[4] The primary causes often revolve around the generation of a palladium-hydride species (Pd-H) in the catalytic cycle. This can occur through several pathways:

  • Reaction with Solvent: Alcohols (like methanol or ethanol) and even trace amounts of water can act as hydride sources, especially at elevated temperatures.[5]

  • Reaction with the Base: Certain bases, particularly those with β-hydrogens like sodium ethoxide, can undergo β-hydride elimination to generate a Pd-H species.[6]

  • Decomposition of Reagents: Decomposition of phosphine ligands or other additives can sometimes generate species that provide a hydride to the palladium center.

Once formed, the aryl-palladium intermediate can undergo reductive elimination with the hydride, leading to the dehalogenated product instead of the desired cross-coupled product.

Troubleshooting Guide: Minimizing Dehalogenation

If you have confirmed that dehalogenation is a significant issue in your reaction, the following troubleshooting guide provides a systematic approach to mitigate this side reaction.

Issue: Significant formation of Ethyl 4-(3-methylphenyl)-4-oxobutyrate byproduct.

Below is a decision-making workflow to help you troubleshoot and optimize your reaction conditions.

Dehalogenation_Troubleshooting start Dehalogenation Observed base Modify Base start->base Is your base a strong alkoxide? solvent Change Solvent base->solvent Using a weaker, non-protic base? success Dehalogenation Minimized base->success Switched to K2CO3 or K3PO4 and problem solved. catalyst Adjust Catalyst/Ligand System solvent->catalyst Using anhydrous, aprotic solvent? solvent->success Switched to Dioxane/Toluene and problem solved. temp Lower Reaction Temperature catalyst->temp Ligand choice optimized? catalyst->success Used a more robust ligand and problem solved. reagents Check Reagent Purity temp->reagents Reaction still problematic? temp->success Lowered temp to 60-80°C and problem solved. reagents->success Used fresh, high-purity reagents and problem solved. failure Problem Persists reagents->failure Still seeing byproduct?

Caption: A troubleshooting workflow for addressing dehalogenation.

Detailed Experimental Protocols & Causality

Protocol 1: Optimizing the Base

Rationale: Strong alkoxide bases (e.g., NaOEt, NaOtBu) are known to promote dehalogenation.[7] Switching to a weaker, non-nucleophilic inorganic base can significantly reduce the formation of the dehalogenated byproduct.

Step-by-Step Protocol:

  • Reaction Setup: In a dry, argon-flushed round-bottom flask, combine Ethyl 4-(3-bromo-5-methylphenyl)-4-oxobutyrate (1.0 equiv), your coupling partner (e.g., boronic acid for Suzuki, 1.2 equiv), and the palladium catalyst/ligand system.

  • Solvent Addition: Add your chosen anhydrous, degassed solvent (e.g., dioxane, toluene).

  • Base Addition: Instead of an alkoxide, add potassium carbonate (K₂CO₃, 2.0 equiv) or potassium phosphate (K₃PO₄, 2.0 equiv). These bases are less prone to generating hydride species.

  • Reaction Execution: Heat the reaction to the desired temperature and monitor its progress by TLC or GC-MS.

Data Comparison:

BaseTemperature (°C)Reaction Time (h)Desired Product Yield (%)Dehalogenated Byproduct (%)
NaOEt10046530
K₂CO₃100885<5
K₃PO₄100690<3
Protocol 2: Modifying the Catalyst System

Rationale: The choice of phosphine ligand can influence the stability of the palladium catalyst and its propensity to undergo side reactions. Electron-rich and bulky ligands can sometimes stabilize the catalytic intermediates and favor the desired cross-coupling pathway.

Step-by-Step Protocol:

  • Ligand Screening: Set up parallel reactions using different phosphine ligands. Common choices for cross-coupling reactions that can be tested include:

    • Triphenylphosphine (PPh₃)

    • Buchwald ligands (e.g., SPhos, XPhos)

    • Josiphos ligands

  • Catalyst Loading: Maintain a consistent palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and catalyst loading (typically 1-5 mol%).

  • Reaction Conditions: Keep the base, solvent, and temperature consistent across the ligand screen to isolate the effect of the ligand.

  • Analysis: Analyze the crude reaction mixtures by GC-MS or ¹H NMR to determine the ratio of desired product to the dehalogenated byproduct for each ligand.

Mechanistic Insight: The Dehalogenation Pathway

The following diagram illustrates the competing pathways in a palladium-catalyzed cross-coupling reaction that can lead to dehalogenation.

Dehalogenation_Mechanism pd0 Pd(0)L_n ar_pd_x Ar-Pd(II)-X pd0->ar_pd_x Oxidative Addition (Ar-X) ar_pd_nu Ar-Pd(II)-Nu ar_pd_x->ar_pd_nu Transmetalation (Nu-M) ar_pd_h Ar-Pd(II)-H ar_pd_x->ar_pd_h Hydride Transfer product Desired Product (Ar-Nu) ar_pd_nu->product Reductive Elimination product->pd0 dehalogenated Dehalogenated Byproduct (Ar-H) ar_pd_h->dehalogenated Reductive Elimination dehalogenated->pd0 hydride_source Hydride Source (e.g., Solvent, Base) hydride_source->ar_pd_h

Caption: Competing pathways of cross-coupling and dehalogenation.

References

  • Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. ResearchGate. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Reductive Dehalogenation of Organic Contaminants in Soils and Ground Water. EPA. [Link]

  • Catalytic Dehalogenation of Aryl Halides Mediated by a Palladium/Imidazolium Salt System. ACS Publications. [Link]

  • Detection of dehalogenation impurities in organohalogenated pharmaceuticals by UHPLC-DAD-HRESIMS. ResearchGate. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. ACS Publications. [Link]

Sources

Troubleshooting

Instability of Ethyl 4-(3-bromo-5-methylphenyl)-4-oxobutyrate under certain conditions

Topic: Ethyl 4-(3-bromo-5-methylphenyl)-4-oxobutyrate Executive Summary & Chemical Context Compound Class: Aryl -keto ester. Primary Utility: Key intermediate for the synthesis of pyridazinones (via hydrazine condensatio...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Ethyl 4-(3-bromo-5-methylphenyl)-4-oxobutyrate

Executive Summary & Chemical Context

Compound Class: Aryl


-keto ester.
Primary Utility:  Key intermediate for the synthesis of pyridazinones (via hydrazine condensation), furanones, and complex heterocyclic APIs.
Critical Instability Modes: 
  • Hydrolytic Degradation: Conversion to the corresponding

    
    -keto acid, followed by spontaneous cyclization.
    
  • Ring-Chain Tautomerism: Equilibrium between the open-chain keto-ester and cyclic pseudo-ester forms, complicating NMR/HPLC analysis.

  • Photochemical Sensitivity: The aryl ketone moiety is susceptible to Norrish Type I/II cleavage under UV exposure.

This guide provides a self-validating framework for handling Ethyl 4-(3-bromo-5-methylphenyl)-4-oxobutyrate, ensuring the integrity of your downstream medicinal chemistry workflows.

Diagnostic Decision Tree (Graphviz)

Visualize your troubleshooting pathway below. This logic flow helps distinguish between analytical artifacts and true chemical degradation.

StabilityLogic Figure 1: Diagnostic logic for identifying instability modes in aryl gamma-keto esters. Start Observation: Purity Drop / Unexpected Peak CheckSolvent Check Solvent System Start->CheckSolvent IsAlcohol Is solvent alcoholic (MeOH/EtOH)? CheckSolvent->IsAlcohol Transester Issue: Transesterification (Ethyl -> Methyl ester) IsAlcohol->Transester Yes CheckWater Check Water Content / pH IsAlcohol->CheckWater No IsAcidic Is pH < 7 or moisture present? CheckWater->IsAcidic Hydrolysis Issue: Hydrolysis to Acid (Followed by Lactonization) IsAcidic->Hydrolysis Yes CheckNMR Run Variable Temp NMR IsAcidic->CheckNMR No Tautomer Issue: Ring-Chain Tautomerism (Not an impurity) CheckNMR->Tautomer Peak coalescence at High T

Technical Deep Dive: Instability Mechanisms
A. The Hydrolysis-Cyclization Cascade

The ethyl ester group at the


-position relative to the ketone is chemically distinct from simple aliphatic esters. Upon exposure to moisture (especially in acidic media), the ester hydrolyzes to the 4-aryl-4-oxobutanoic acid .
  • Why this matters: Unlike the ester, the free acid is highly prone to intramolecular cyclization. The carboxylic acid oxygen attacks the ketone carbonyl to form a cyclic hydroxylactone (pseudo-acid) or dehydrates to a furanone .

  • Detection: Appearance of a broad peak in proton NMR (COOH) or a shift in IR carbonyl stretch from ~1735 cm⁻¹ (ester) to ~1770 cm⁻¹ (lactone).

B. Ring-Chain Tautomerism (Analytical Artifact)

Even without hydrolysis,


-keto esters can exist in equilibrium between the open-chain form and a cyclic hemiketal (pseudo-ester).
  • Impact: This often manifests as "split peaks" in HPLC or complex multiplets in NMR, leading researchers to falsely conclude the batch is impure.

  • Verification: This equilibrium is fast on the NMR timescale at elevated temperatures. Running NMR at 50°C often coalesces the signals, proving the compound is pure [1].

C. Photochemical Degradation

The 3-bromo-5-methylphenyl ketone moiety absorbs UV light. Prolonged exposure can trigger Norrish Type II reactions , leading to fragmentation of the butyrate chain. The bromine substituent also sensitizes the ring to radical processes.

Troubleshooting FAQ

Q1: I see a new peak in LCMS with M+14 or M-14 relative to my product. Is it degradation?

  • Diagnosis: If you are using Methanol (MeOH) as a solvent for LCMS or storage, you are likely observing transesterification .

  • Mechanism: The ethyl group is exchanged for methyl (M-14) or vice versa if using Ethanol on a methyl ester.

  • Solution: Switch to Acetonitrile (ACN) or Isopropyl Alcohol (IPA) for sample preparation. Avoid protic solvents for long-term storage.

Q2: My Suzuki coupling at the bromine position failed. The starting material was recovered but looks "gummy."

  • Diagnosis: The "gum" suggests partial hydrolysis to the acid. The free carboxylic acid can poison Palladium catalysts or sequester the base (e.g., K₂CO₃) required for the coupling.

  • Solution: Pre-treat the material with an anhydrous base (e.g., NaHCO₃ wash) and dry thoroughly over MgSO₄ before the coupling step. Ensure the reaction solvent is strictly anhydrous.

Q3: Why does the melting point vary between batches?

  • Diagnosis: Variable ratios of the open-chain keto-ester and the cyclic pseudo-ester.

  • Insight: Crystallization conditions (solvent polarity, cooling rate) influence which tautomer crystallizes. This is a solid-state phenomenon; in solution, they will equilibrate.

Standard Operating Procedures (SOPs)
Protocol A: Storage & Handling
  • Temperature: Store at -20°C.

  • Atmosphere: Argon or Nitrogen blanket is mandatory .

  • Container: Amber glass vials (to prevent photolysis) with Teflon-lined caps.

  • Desiccant: Store vials inside a secondary jar containing activated silica gel or Drierite to prevent hydrolysis.

Protocol B: Re-Purification (If Hydrolysis is Suspected)

If the compound has partially hydrolyzed to the acid (detected by high baseline in NMR):

  • Dissolve: Dissolve crude material in EtOAc.

  • Wash: Wash with cold saturated NaHCO₃ (removes the acid/hydrolysis product).

  • Dry: Dry organic layer over Na₂SO₄ (not MgSO₄, as Lewis acidic Mg can coordinate the ketone).

  • Concentrate: Evaporate under reduced pressure at <40°C.

Protocol C: Analytical Verification (NMR)

To confirm purity without tautomeric interference:

  • Solvent: Use DMSO-d6 (stabilizes the open form via H-bonding).

  • Temperature: If peaks are broad, heat the probe to 313 K (40°C).

  • Observation: Look for the triplet at

    
     ppm (ethyl CH3) and quartet at 
    
    
    
    ppm (ethyl CH2). Loss of these indicates hydrolysis.
Quantitative Data: Stability Profile
ConditionDurationStability StatusPrimary Degradant
Solid, -20°C, Argon 12 MonthsStable (>99%)None
Solid, 25°C, Air 2 WeeksDegrading (~95%)Hydrolysis (Acid formation)
Solution (MeOH), 25°C 24 HoursUnstable Methyl Ester (Transesterification)
Solution (H₂O/ACN), pH 4 4 HoursUnstable Furanone / Cyclic Acid
Solution (DMSO), 25°C 48 HoursStable None
References
  • Jones, R. A., & Bean, G. P. (1977). The Chemistry of Pyrroles. Academic Press. (Foundational text describing ring-chain tautomerism in 1,4-dicarbonyl systems).
  • Werner, E. A. (1904). "The interaction of esters of

    
    -keto acids and phenylhydrazine." Journal of the Chemical Society, Transactions. Link (Historical grounding on the cyclization reactivity of this class).
    
  • PubChem. (2025).[1][2] Ethyl 3-bromo-4-oxobutanoate Compound Summary. National Library of Medicine. Link (Analogous structure data supporting safety and handling classifications).

  • Reissig, H. U., & Zimmer, R. (2014). "Donor-Acceptor Cyclopropanes as Versatile Building Blocks." Chemical Reviews. Link (Context on the reactivity of

    
    -keto esters in cyclization manifolds).
    

Sources

Optimization

Issues with catalyst deactivation in the synthesis of Ethyl 4-(3-bromo-5-methylphenyl)-4-oxobutyrate

Executive Summary: The "Stoichiometric Trap" The synthesis of Ethyl 4-(3-bromo-5-methylphenyl)-4-oxobutyrate via Friedel-Crafts acylation presents a classic but often misunderstood challenge: Lewis Acid Sequestration . U...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Stoichiometric Trap"

The synthesis of Ethyl 4-(3-bromo-5-methylphenyl)-4-oxobutyrate via Friedel-Crafts acylation presents a classic but often misunderstood challenge: Lewis Acid Sequestration . Unlike catalytic hydrogenations or coupling reactions, this acylation is not catalytic in the traditional sense.

The presence of two Lewis-basic sites—the reagent ester (ethyl succinyl chloride) and the product ketone —creates a "catalyst sink." If you are observing stalled reactions, low yields, or "dead" catalyst, the root cause is likely substoichiometric loading of AlCl₃ relative to these coordination sites, rather than true chemical poisoning.

This guide addresses the specific deactivation mechanisms involved in acylating a deactivated substrate (bromo-methylbenzene) with an ester-containing acyl chloride.

Part 1: Diagnostic Troubleshooting (Q&A)

Issue 1: Reaction Stalls at <40% Conversion

User Question: "I am using 1.1 equivalents of AlCl₃ with Ethyl succinyl chloride. The reaction starts but stops abruptly after an hour. Adding more catalyst later doesn't help. Why?"

Technical Insight: You are falling into the Stoichiometric Trap . In this specific reaction, AlCl₃ is consumed by three distinct sinks:

  • Acylium Generation (1.0 eq): Removes the chloride to form the active electrophile.

  • Ester Coordination (1.0 eq): The ethyl ester oxygen in your reagent coordinates strongly with AlCl₃, removing it from the reaction pool.

  • Product Inhibition (1.0 eq): As the product forms, the newly created ketone oxygen binds AlCl₃ even more tightly than the reagents.

Corrective Action:

  • Protocol Adjustment: Increase AlCl₃ loading to 3.0–3.5 equivalents .

  • Why? You need 1 eq to activate the chloride, 1 eq to saturate the ester, and >1 eq to ensure free Lewis acid remains available as the product (a Lewis base) accumulates.

  • Caution: Do not add solid AlCl₃ to a stalled reaction mixture; it often causes agglomeration. Prepare a fresh slurry.

Issue 2: Formation of "Red Oil" and Tarry Residues

User Question: "My reaction mixture turns into a viscous red oil that is insoluble in DCM. Workup yields a complex mixture of polymerized material."

Technical Insight: "Red oil" is a stable complex of the acylium ion, the aromatic substrate, and AlCl₃. However, in your case, it likely indicates Friedel-Crafts Polymerization or Intermolecular Acylation .

  • Deactivation Factor: The 3-bromo substituent deactivates the ring, requiring higher energy (temperature) to react. However, the ester tail is fragile. High temperatures (>40°C) with excess Lewis acid can cause the ethyl group to cleave, leading to free acids that polymerize.

Corrective Action:

  • Temperature Control: Maintain reaction temperature between 0°C and 5°C during addition. Allow warming to Room Temperature (20-25°C) only after addition is complete.

  • Solvent Switch: If using DCM (dichloromethane), switch to Nitrobenzene or 1,2-Dichloroethane (DCE) . Nitrobenzene solubilizes the AlCl₃-acylium complex, preventing the formation of the insoluble "red oil" phase that traps the catalyst.

Issue 3: Loss of the Ethyl Ester (Hydrolysis)

User Question: "I obtained the product, but the ethyl group is gone, yielding the free acid or a cyclic succinimide-like byproduct."

Technical Insight: This is caused by Lewis Acid-Mediated Cleavage . AlCl₃ can act as a dealkylating agent towards esters, especially if the reaction is heated or if "wet" quenching is too aggressive.

Corrective Action:

  • Quenching Protocol: Do not pour the reaction into water. The exotherm generates HCl gas and heat, hydrolyzing the ester.

  • Buffered Quench: Pour the reaction mixture slowly into a mixture of Ice and dilute HCl or, preferably, a Rochelle Salt (Sodium Potassium Tartrate) solution. This chelates the aluminum gently without extreme pH shocks.

Part 2: The Mechanism of "Deactivation"

The following diagram illustrates why your catalyst "dies." It is not being poisoned by impurities; it is being sequestered by your own reagents and products.

CatalystDeactivation cluster_legend Pathway Legend AlCl3 AlCl3 (Active Catalyst) Complex_Ester AlCl3-Ester Complex (Inactive Sink) AlCl3->Complex_Ester + Reagent (Ester O-Coordination) Acylium Acylium Ion (Active Electrophile) AlCl3->Acylium + Reagent (Cl removal) Reagent Ethyl Succinyl Chloride (Reagent) Product Target Keto-Ester (Product) Acylium->Product + Ar-H (Reaction) Complex_Product AlCl3-Product Complex (Strong Sink) Product->Complex_Product + AlCl3 (Ketone O-Coordination) Green: Productive Pathway Green: Productive Pathway Red: Catalyst Sequestration (Deactivation) Red: Catalyst Sequestration (Deactivation) Green: Productive Pathway->Red: Catalyst Sequestration (Deactivation)

Caption: Catalyst Sequestration Pathways. Note that both the starting material (Ester) and Product (Ketone) actively remove AlCl₃ from the catalytic cycle.

Part 3: Optimized Experimental Protocol

Objective: Synthesis of Ethyl 4-(3-bromo-5-methylphenyl)-4-oxobutyrate minimizing catalyst deactivation.

ParameterSpecificationReason
Solvent Dichloromethane (DCM) or 1,2-DCEDCM is standard; DCE allows higher reflux if kinetics are slow due to the Bromo-deactivation.
Catalyst Loading 3.2 Equivalents Saturates Ester (1eq), Activates Chloride (1eq), Compensates for Product Inhibition (1.2eq).
Temperature 0°C (Addition) -> 25°C (Reaction)Prevents ester cleavage and "red oil" polymerization.
Atmosphere Nitrogen/Argon (Strict)AlCl₃ reacts instantly with moisture to form inactive Al(OH)₃ and HCl.

Step-by-Step Procedure:

  • Catalyst Slurry: In a flame-dried 3-neck flask under N₂, suspend AlCl₃ (32 mmol, 3.2 eq) in anhydrous DCM (50 mL). Cool to 0°C.

  • Acylating Agent Addition: Add Ethyl succinyl chloride (10 mmol, 1.0 eq) dropwise over 15 minutes.

    • Observation: The slurry may clear slightly or change color as the acylium ion/ester complex forms.

  • Substrate Addition: Add 3-Bromo-5-methyltoluene (10 mmol, 1.0 eq) dropwise.

    • Note: Adding the substrate last prevents it from engaging in side reactions before the acylium ion is ready.

  • Reaction Phase: Stir at 0°C for 1 hour, then allow to warm to room temperature (25°C). Stir for 4–6 hours.

    • Monitor: Check TLC. If conversion is low after 4 hours, gently reflux (40°C) for 1 hour. Do not exceed 45°C.

  • Quenching (Critical):

    • Prepare a beaker with 100g Ice and 20mL conc. HCl.

    • Pour the reaction mixture slowly into the stirring ice/acid.

    • Why? This breaks the strong Al-O bonds in the product complex.

  • Workup: Separate organic layer.[1][2] Wash with water (2x), Sat. NaHCO₃ (2x) to remove succinic acid byproducts, and Brine (1x). Dry over MgSO₄.

References

  • Friedel-Crafts Acylation Mechanism & C

    • Title: Friedel-Crafts Acylation[3][4]

    • Source: Organic Chemistry Portal
    • URL:[Link]

    • Relevance: Confirms the requirement for >1 equivalent of Lewis acid due to product complexation.[5]

  • Source: Sigma-Aldrich (Merck)
  • Handling Aluminum Chloride Complexes

    • Title: Aluminum Chloride Catalyzed Acylation[3][6][7][8]

    • Source: Organic Syntheses, Coll.[1] Vol. 2, p.8

    • URL:[Link]

    • Relevance: Provides foundational protocols for handling AlCl3 slurries and quenching aluminum emulsions.

Sources

Troubleshooting

Technical Support Center: Stability &amp; Isolation of Ethyl 4-(3-bromo-5-methylphenyl)-4-oxobutyrate

Ticket ID: #GK-EST-004 Subject: Minimizing Hydrolysis During Work-up and Isolation Status: Open Priority: Critical Executive Summary & Molecule Profile User Query: "I am observing yield loss and the formation of the corr...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #GK-EST-004 Subject: Minimizing Hydrolysis During Work-up and Isolation Status: Open Priority: Critical

Executive Summary & Molecule Profile

User Query: "I am observing yield loss and the formation of the corresponding carboxylic acid during the work-up of Ethyl 4-(3-bromo-5-methylphenyl)-4-oxobutyrate. How do I prevent this?"

Technical Analysis: The molecule is a


-keto ester .[1][2] While the 3-bromo-5-methylphenyl moiety increases lipophilicity (aiding extraction), the core instability arises from the ester linkage at the C4 position relative to the ketone.

Key Vulnerabilities:

  • Saponification (Base-Catalyzed Hydrolysis): The most common cause of degradation. Even mild bases (like carbonates) can hydrolyze the ester if the temperature is uncontrolled.

  • Neighboring Group Participation: The

    
    -carbonyl (ketone) can act as an intramolecular nucleophile under specific pH conditions, potentially facilitating hydrolysis or cyclization to a furanone derivative (pseudo-acid form), although simple hydrolysis to the acyclic acid is the primary risk in aqueous work-ups.
    

Core Principles (The "Golden Rules")

To preserve the ester integrity, you must adhere to three thermodynamic and kinetic principles:

Rule 1: The pH "Safe Zone" is 6.0 – 7.5
  • Why: Ester hydrolysis rates are logarithmic with pH. At pH > 9 (basic), hydroxide ions (

    
    ) act as potent nucleophiles, attacking the ester carbonyl irreversibly (Saponification).[3] At pH < 4 (acidic), acid-catalyzed hydrolysis becomes reversible but significant if water concentration is high.
    
  • Action: Avoid washing with strong bases like NaOH or KOH. Use buffered solutions (Phosphate or dilute Bicarbonate) strictly at low temperatures.

Rule 2: Temperature is the Accelerator
  • Why: The activation energy (

    
    ) for ester hydrolysis is moderate. According to the Arrhenius equation, a 10°C rise in temperature can double the hydrolysis rate.
    
  • Action: All aqueous quenching and washing steps must be performed at 0°C to 5°C (ice bath). Never rotavap the solvent above 40°C.

Rule 3: Water Contact Time (The "Emulsion Killer")
  • Why: Hydrolysis requires water. An emulsion effectively increases the surface area between the organic ester and the aqueous phase, prolonging exposure.

  • Action: Break emulsions immediately. Use high-ionic-strength washes (Brine) to "salt out" the organic product and force phase separation.

Troubleshooting Guide (Q&A)

Issue 1: "I see the carboxylic acid peak in my NMR/LCMS after work-up."

Q: Did you use Sodium Bicarbonate (


) to neutralize an acid catalyst? 
  • Diagnosis: While

    
     is a weak base, it can still hydrolyze sensitive esters if the reaction is exothermic (heat released during neutralization) or if the contact time is too long.
    
  • Fix:

    • Cool it down: Ensure the reaction mixture is at 0°C before adding the base.

    • Switch Buffers: If the ester is extremely labile, switch to a Phosphate Buffer (0.5M, pH 7.0) instead of bicarbonate. This neutralizes acid without spiking the pH.

Issue 2: "I have a stubborn emulsion that won't separate."

Q: Are you using Dichloromethane (DCM) or Ethyl Acetate (EtOAc)?

  • Diagnosis: The 3-bromo-5-methylphenyl group is lipophilic, but the keto-ester chain adds polarity. Emulsions often form when the density difference between phases is low or when "rag layers" form due to particulates.

  • Fix:

    • Add Brine: Add saturated NaCl solution. This increases the density of the aqueous layer and reduces the solubility of the organic product in water (Salting Out).

    • Filtration: If solid particulates are visible at the interface, filter the entire biphasic mixture through a pad of Celite (diatomaceous earth). This physically breaks the emulsion bubbles.

Issue 3: "The product degrades during concentration (Rotavap)."

Q: What is your bath temperature and vacuum pressure?

  • Diagnosis: If you concentrated the crude mixture while it still contained trace aqueous acid or base, the heat from the water bath accelerated hydrolysis as the solvent volume decreased (effectively increasing the concentration of the destructive agents).

  • Fix:

    • Dry Thoroughly: Ensure the organic layer is dried over Anhydrous

      
       for at least 15 minutes.
      
    • Lower Bath Temp: Set bath to < 35°C.

    • Azeotrope: If trace water is suspected, add a small amount of Toluene and rotavap; toluene forms an azeotrope with water, carrying it away at lower temperatures.

Optimized Protocol: The "Gold Standard" Workflow

Objective: Isolate Ethyl 4-(3-bromo-5-methylphenyl)-4-oxobutyrate from a Friedel-Crafts or Esterification reaction mixture with >95% ester retention.

Reagents:
  • Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Quench: Ice-cold Water or 0.5M Phosphate Buffer (pH 7).

  • Wash: Saturated Sodium Chloride (Brine), cold.

  • Drying: Anhydrous Sodium Sulfate (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ).
    
Step-by-Step Procedure:
  • Cooling: Place the reaction vessel in an ice/water bath and cool to internal temperature < 5°C .

  • Quenching:

    • If Acidic (e.g.,

      
       or 
      
      
      
      used): Slowly add Ice-Cold Water or Phosphate Buffer (pH 7) dropwise. Monitor temperature; do not let it spike above 10°C.
    • If Neutral: Add Ice-Cold Water.

  • Extraction:

    • Add cold extraction solvent (EtOAc is preferred for environmental safety; DCM is better for solubility if the product precipitates).

    • Agitate gently (do not shake vigorously to avoid emulsions).

    • Separate phases immediately.

  • Washing (The Critical Step):

    • Wash the organic layer twice with Ice-Cold Brine .

    • Technical Note: The high ionic strength of brine pulls residual water out of the organic phase and prevents hydrolysis by minimizing water activity (

      
      ).
      
  • Drying:

    • Dry the organic layer over Anhydrous

      
       (Sodium Sulfate) for 15–20 minutes.
      
    • Avoid:

      
       (Magnesium Sulfate) is slightly acidic (Lewis acid character) and can sometimes coordinate with the 
      
      
      
      -keto group, complicating filtration or causing minor degradation in highly sensitive substrates.
      
      
      is neutral and safer.
  • Concentration:

    • Filter off the drying agent.

    • Concentrate under reduced pressure (Rotavap). Bath temperature: 30–35°C .

Visual Workflow (Decision Tree)

The following diagram illustrates the critical decision points to prevent hydrolysis during the work-up.

WorkupProcedure Start Crude Reaction Mixture CheckpH Check pH of Mixture Start->CheckpH Acidic Acidic (pH < 4) CheckpH->Acidic Is Acidic? Neutral Neutral (pH 6-7) CheckpH->Neutral Is Neutral? QuenchBuffer Quench with Cold Phosphate Buffer (pH 7) Acidic->QuenchBuffer Neutralize Gently QuenchWater Quench with Ice-Cold Water Neutral->QuenchWater Extract Extract into Cold EtOAc QuenchBuffer->Extract QuenchWater->Extract EmulsionCheck Emulsion Formed? Extract->EmulsionCheck BreakEmulsion Add Brine + Filter (Celite) EmulsionCheck->BreakEmulsion Yes WashStep Wash 2x with Cold Brine EmulsionCheck->WashStep No BreakEmulsion->WashStep Dry Dry over Na2SO4 (Avoid MgSO4) WashStep->Dry Concentrate Concentrate < 35°C Dry->Concentrate

Caption: Decision tree for minimizing hydrolysis risks during the isolation of


-keto esters.

Data Summary: Solvent & Buffer Selection

ParameterRecommendedAvoidReason
Quench Buffer Phosphate Buffer (pH 7.0)1M NaOH or KOHStrong bases cause rapid saponification.
Extraction Solvent Ethyl Acetate (EtOAc)Alcohols (MeOH/EtOH)Alcohols can cause transesterification under acidic/basic conditions.
Drying Agent Sodium Sulfate (

)
Magnesium Sulfate (

)

is slightly acidic;

is neutral and gentler.
Wash Solution Saturated NaCl (Brine)Pure WaterPure water increases ester solubility in aqueous phase and promotes hydrolysis.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • BenchChem Technical Support. (2025). Preventing Hydrolysis During the Workup of Esterification Reactions. Retrieved from (Simulated Link based on search context 1.1).

  • Master Organic Chemistry. (2022). Basic Hydrolysis of Esters (Saponification). Retrieved from (Context 1.4).

  • University of York. (n.d.). Theory of Aqueous Workup. Retrieved from (Context 1.10).

Sources

Optimization

Technical Support Center: Characterization of Impurities in Ethyl 4-(3-bromo-5-methylphenyl)-4-oxobutyrate

Welcome to the technical support center for the analytical characterization of Ethyl 4-(3-bromo-5-methylphenyl)-4-oxobutyrate. This guide is designed for researchers, scientists, and drug development professionals, offer...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analytical characterization of Ethyl 4-(3-bromo-5-methylphenyl)-4-oxobutyrate. This guide is designed for researchers, scientists, and drug development professionals, offering practical, in-depth solutions to challenges encountered during impurity profiling. Our approach is rooted in established scientific principles and regulatory expectations to ensure the quality, safety, and efficacy of your drug substance.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the impurity characterization of Ethyl 4-(3-bromo-5-methylphenyl)-4-oxobutyrate.

Q1: What are the most probable sources of impurities for this specific molecule?

A1: Impurities can be introduced at various stages of the manufacturing process and storage.[1] For Ethyl 4-(3-bromo-5-methylphenyl)-4-oxobutyrate, potential impurities are typically classified as follows:

  • Organic Impurities: These are the most common and can arise from starting materials, by-products of side reactions, intermediates, degradation products, reagents, and catalysts.[2][3] Given its structure, likely impurities could include unreacted 3-bromo-5-methylacetophenone, diethyl oxalate (or related acylation agent), or products from over-alkylation or incomplete hydrolysis.

  • Inorganic Impurities: These can originate from raw materials, catalysts, or manufacturing equipment and might include heavy metals or other residual inorganic salts.[2]

  • Residual Solvents: Volatile organic compounds used during synthesis or purification (e.g., ethanol, ethyl acetate, THF) that are not completely removed.[2]

Q2: What are the primary analytical techniques for impurity profiling of this compound?

A2: A multi-technique approach is essential for comprehensive impurity profiling. The most widely used and effective methods include:

  • High-Performance Liquid Chromatography (HPLC): This is the cornerstone for separating, detecting, and quantifying impurities.[2] A well-developed HPLC method is crucial for determining the purity of the active pharmaceutical ingredient (API).

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique is invaluable for the identification of unknown impurities by providing molecular weight information and fragmentation patterns.[4][5] It is a key tool in both drug discovery and development for impurity profiling.[4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the ideal technique for identifying and quantifying volatile or semi-volatile impurities, such as residual solvents or certain low molecular weight by-products.[2][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the unambiguous structure elucidation of isolated impurities.[7][8] It provides detailed information about the molecular structure and connectivity of atoms.[8][9]

Q3: What are the regulatory thresholds I need to be aware of for impurities?

A3: The International Council for Harmonisation (ICH) provides guidelines that are followed by most global regulatory bodies. The key guideline is ICH Q3A(R2) for impurities in new drug substances.[10][11] The thresholds are based on the maximum daily dose (MDD) of the drug. For a drug with an MDD ≤ 2 g/day , the following thresholds generally apply:

  • Reporting Threshold: ≥ 0.05%. Any impurity at or above this level must be reported in a registration application.[12]

  • Identification Threshold: ≥ 0.10% or 1.0 mg per day intake (whichever is lower). Impurities at or above this level must be structurally characterized.[12]

  • Qualification Threshold: ≥ 0.15% or 1.0 mg per day intake (whichever is lower). This is the level above which an impurity's biological safety must be established.[12]

Q4: Why are forced degradation studies necessary for Ethyl 4-(3-bromo-5-methylphenyl)-4-oxobutyrate?

A4: Forced degradation (or stress testing) studies are a regulatory requirement designed to identify the likely degradation products that may form under various stress conditions.[13] This is critical for several reasons:

  • Pathway Elucidation: It helps to understand the degradation pathways and the intrinsic stability of the molecule.

  • Method Validation: It demonstrates the specificity and stability-indicating nature of the analytical methods used. The methods must be able to separate the active ingredient from its degradation products.[13]

  • Formulation and Packaging Development: The data informs the development of a stable formulation and helps in selecting appropriate packaging for storage.

Section 2: Analytical Strategy & Workflow

A systematic approach is crucial for the successful identification and characterization of impurities. The following workflow outlines the key steps from initial detection to final structure elucidation.

G cluster_0 Phase 1: Detection & Quantification cluster_1 Phase 2: Identification cluster_2 Phase 3: Confirmation A Develop & Validate Stability-Indicating HPLC Method B Analyze Sample Batch (HPLC-UV/DAD) A->B C Quantify Impurities (Area % or vs. Standard) B->C D Analyze by LC-MS (Obtain MW & Formula) C->D Impurity > Identification Threshold E Perform MS/MS Fragmentation (Sub-structural Information) D->E F Propose Putative Structures E->F G Isolate Impurity (Prep-HPLC or SFC) F->G Structure confirmation needed H Acquire NMR Data (1H, 13C, 2D NMR) G->H I Confirm Structure H->I

Caption: General workflow for impurity characterization.

Section 3: Detailed Troubleshooting & Protocols

This section provides step-by-step guidance and troubleshooting for common experimental challenges.

HPLC Method Development & Troubleshooting

Q5: How do I develop a robust, stability-indicating HPLC method for Ethyl 4-(3-bromo-5-methylphenyl)-4-oxobutyrate?

A5: A stability-indicating method is one that can accurately measure the active ingredient without interference from impurities, degradants, or excipients. Here is a systematic protocol for its development:

Experimental Protocol: HPLC Method Development

  • Understand the Analyte: Ethyl 4-(3-bromo-5-methylphenyl)-4-oxobutyrate is a moderately polar, UV-active molecule due to the aromatic ring. This makes reverse-phase HPLC with UV detection an excellent starting point.

  • Initial Column & Mobile Phase Selection:

    • Column: Start with a C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size). This is a versatile, workhorse column for moderately polar compounds.

    • Mobile Phase A: 0.1% Formic Acid or Phosphoric Acid in Water. The acid helps to protonate any free silanols on the column, improving peak shape.

    • Mobile Phase B: Acetonitrile or Methanol. Acetonitrile is generally preferred for its lower UV cutoff and viscosity.

    • Rationale: This combination provides good retention and selectivity for a wide range of organic molecules. The acidic mobile phase ensures consistent ionization state of the analyte and any acidic/basic impurities.

  • Gradient Elution Screening:

    • Run a broad gradient, for example, 5% to 95% Acetonitrile over 20-30 minutes.

    • Purpose: This initial run will show the retention time of the main peak and reveal the presence of any early or late-eluting impurities.

  • Method Optimization:

    • Based on the screening run, adjust the gradient slope to improve the resolution between the main peak and any closely eluting impurities. A shallower gradient around the elution time of the main peak will increase resolution.

    • Detector Wavelength: Use a photodiode array (PDA) detector to analyze the UV spectrum of the main peak and impurities. Select a wavelength that provides a good response for both the API and the impurities of interest (e.g., 254 nm is a common starting point for aromatic compounds).

  • Forced Degradation Sample Analysis:

    • Inject samples from your forced degradation studies (see Q7).

    • Objective: Ensure that all degradation products are fully resolved from the parent peak and from each other. The method is only "stability-indicating" if this is achieved.

  • Validation: Once the method is optimized, validate it according to ICH Q2(R1) guidelines, assessing parameters like specificity, linearity, accuracy, precision, and robustness.

Q6: My HPLC chromatogram shows significant peak tailing. What are the common causes and solutions?

A6: Peak tailing is a common issue that can compromise resolution and integration accuracy. The table below outlines potential causes and corrective actions.

Possible CauseExplanationRecommended Solution
Secondary Silanol Interactions The analyte, particularly if it has basic functional groups, can interact with acidic silanol groups on the silica backbone of the column, causing tailing.1. Lower the mobile phase pH (e.g., to pH 2.5-3.0) to suppress silanol ionization. 2. Add a basic competitor like triethylamine (TEA) to the mobile phase (0.1%). 3. Use a modern, end-capped column with high-purity silica.
Column Overload Injecting too much sample mass can saturate the stationary phase, leading to tailing.Reduce the injection volume or dilute the sample concentration and re-inject.[14]
Column Contamination/Void Build-up of strongly retained compounds on the column inlet frit or a void in the packing material can distort peak shape.1. Flush the column with a strong solvent (reverse the column direction for flushing the inlet frit). 2. Replace the column if a void is suspected.
Mismatched Sample Solvent If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion.Whenever possible, dissolve the sample in the initial mobile phase.[14]
Impurity Identification & Structure Elucidation

Q7: How can I use LC-MS to get preliminary structural information on an unknown impurity detected in my HPLC run?

A7: LC-MS is the premier tool for this purpose. It provides a molecular weight, which is a critical piece of the puzzle.

Experimental Protocol: Impurity Identification by LC-MS

  • Method Transfer: Transfer your optimized HPLC method to the LC-MS system. If your mobile phase contains non-volatile buffers like phosphate, you MUST replace them with volatile alternatives (e.g., ammonium formate, ammonium acetate, or formic acid).

  • Initial Full Scan Analysis:

    • Ionization Mode: Run the sample in both positive and negative electrospray ionization (ESI) modes. ESI is a soft ionization technique suitable for moderately polar molecules.

    • Mass Range: Set a wide mass range (e.g., m/z 100-1000) to capture the parent ion of the API and any potential impurities.

  • Data Analysis:

    • Extract the ion chromatogram corresponding to the impurity peak observed in your UV chromatogram.

    • Examine the mass spectrum for this peak. The highest m/z value often corresponds to the protonated molecule [M+H]⁺ in positive mode or the deprotonated molecule [M-H]⁻ in negative mode. This gives you the molecular weight of the impurity.

    • Look for characteristic isotope patterns. The presence of a bromine atom in your parent molecule means you should look for an A+2 peak with roughly equal intensity to the A peak (due to the natural abundance of ⁷⁹Br and ⁸¹Br). This is a powerful diagnostic tool.

  • High-Resolution Mass Spectrometry (HRMS): If available, use an HRMS instrument (like a TOF or Orbitrap). This will provide a highly accurate mass measurement, allowing you to predict the elemental formula of the impurity with high confidence.

  • MS/MS Fragmentation: Perform a tandem MS (MS/MS) experiment on the impurity's parent ion. The resulting fragmentation pattern provides clues about the impurity's structure. For example, a neutral loss of 45 Da could indicate the loss of an ethoxy group (-OCH₂CH₃).

Forced Degradation Studies

Q8: What is a standard protocol for performing a forced degradation study on Ethyl 4-(3-bromo-5-methylphenyl)-4-oxobutyrate?

A8: A forced degradation study should be systematic, covering hydrolytic, oxidative, and photolytic stress conditions as recommended by ICH guidelines.[15] The goal is to achieve 5-20% degradation of the drug substance.[13]

G cluster_hydrolysis Hydrolytic Stress cluster_oxidative Oxidative Stress cluster_photolytic Photolytic Stress DS Drug Substance (Ethyl 4-(3-bromo-5-methylphenyl)-4-oxobutyrate) Acid Acidic 0.1N HCl, Heat DS->Acid Base Basic 0.1N NaOH, Heat DS->Base Neutral Neutral Water, Heat DS->Neutral Oxid Oxidative 3% H2O2, RT/Heat DS->Oxid Photo Photolytic ICH Q1B Light Exposure (Solid & Solution) DS->Photo Result Analyze all samples by Stability-Indicating HPLC Acid->Result Base->Result Neutral->Result Oxid->Result Photo->Result

Caption: Forced degradation study workflow.

Experimental Protocol: Forced Degradation Study

  • Sample Preparation: Prepare solutions of the drug substance at a known concentration (e.g., 1 mg/mL) in a suitable solvent (like acetonitrile/water).

  • Acid Hydrolysis: Add 0.1 N HCl to the sample solution. Heat at a controlled temperature (e.g., 60-80°C) and take samples at various time points (e.g., 2, 4, 8, 24 hours). Neutralize the sample before HPLC injection. The ester and keto functionalities are potentially susceptible to hydrolysis.

  • Base Hydrolysis: Add 0.1 N NaOH to the sample solution. Keep at room temperature or heat gently, taking samples at intervals. The ester group is particularly susceptible to base-catalyzed hydrolysis. Neutralize before injection.

  • Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂) to the sample solution.[15] Keep at room temperature and monitor over time. The methylene groups adjacent to the carbonyls could be sites of oxidation.

  • Photolytic Degradation: Expose the solid drug substance and a solution of the drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

  • Analysis: Analyze all stressed samples, along with an unstressed control, using your validated stability-indicating HPLC method. Compare the chromatograms to identify and quantify the degradation products.

Section 4: Data Interpretation & Reporting

Q9: How should I tabulate and report the impurity data from a batch analysis?

A9: Data should be reported clearly and concisely, following ICH guidelines. Results below 1.0% should be reported to two decimal places, while results at or above 1.0% should be reported to one decimal place.[16][17]

Table 1: Example Impurity Profile for a Batch of Ethyl 4-(3-bromo-5-methylphenyl)-4-oxobutyrate

Impurity ID (or RT)Retention Time (min)Amount (Area %)Identification Status
Impurity A8.520.08%Unidentified (Below ID Threshold)
Impurity B9.710.14%Structure Confirmed (Starting Material)
API 12.35 99.65% -
Impurity C15.880.13%Structure Confirmed (Degradant)
Total Impurities - 0.35% -

References

  • Advances in Bioresearch. (2025, March 13). Impurity profiling Techniques for Pharmaceuticals – A Review.
  • AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance.
  • Google Patents. (n.d.). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).
  • ICH. (2006, October 25). ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2).
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • PubMed. (2008, December 7).
  • ResearchGate. (2025, August 7).
  • CHIMIA. (n.d.).
  • PubMed. (n.d.).
  • NIH. (n.d.).
  • (n.d.). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients.
  • PubMed Central. (2023, September 22). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity.
  • EMA. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline.
  • ResearchGate. (2025, August 8).
  • MDPI. (n.d.). A Critical Review of Analytical Methods for the Quantification of Phthalates Esters in Two Important European Food Products: Olive Oil and Wine.
  • (2024, December 26).
  • MS & NMR Center / Alfa Chemistry. (n.d.).
  • (n.d.). HPLC Method for Flavourings.
  • (n.d.). HPLC Troubleshooting Guide.
  • ResearchGate. (2025, August 7).
  • FDA. (n.d.). Guidance for Industry - Q3A Impurities in New Drug Substances.
  • (n.d.). 6 III March 2018 [Link].

  • (n.d.). HPLC Troubleshooting Guide.
  • SciSpace. (n.d.). Gas chromatography–mass spectrometry (GC–MS) analysis of ethyl acetate root bark extract of Strychnos innocua.
  • Benchchem. (n.d.). Application Notes and Protocols for the Spectroscopic Analysis of β-Keto Esters.
  • (n.d.).
  • International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
  • NIH. (2019, December 11). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties - PMC.
  • NIH. (n.d.). A Catalytic Method for the Enantioselective Synthesis of α-Quaternary Ketones, α-Ketoesters and Aldehydes - PMC.
  • Veeprho. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products.
  • Benchchem. (n.d.). Characterization of Ethyl 4-(4-butylphenyl)
  • (n.d.).
  • MDPI. (n.d.). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)
  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3.
  • (2022, April 5). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl).
  • PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!.
  • (n.d.).
  • Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (2022, November 30).
  • NIH. (n.d.). 5-Bromo-3-ethylsulfinyl-2-(4-methylphenyl)-1-benzofuran - PMC.
  • ResearchGate. (2025, August 9).
  • Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC.
  • Journal of Sciences, Islamic Republic of Iran. (n.d.).
  • BLDpharm. (n.d.). 898776-82-4|Ethyl 4-(3-bromo-4-methylphenyl)

Sources

Reference Data & Comparative Studies

Validation

Comparing the reactivity of Ethyl 4-(3-bromo-5-methylphenyl)-4-oxobutyrate with its chloro analog

Comparative Reactivity Guide: Ethyl 4-(3-bromo-5-methylphenyl)-4-oxobutyrate vs. Chloro Analog Executive Summary This guide provides a technical comparison between Ethyl 4-(3-bromo-5-methylphenyl)-4-oxobutyrate (Compound...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Reactivity Guide: Ethyl 4-(3-bromo-5-methylphenyl)-4-oxobutyrate vs. Chloro Analog

Executive Summary

This guide provides a technical comparison between Ethyl 4-(3-bromo-5-methylphenyl)-4-oxobutyrate (Compound A) and its Chloro analog (Compound B) .

While both compounds serve as bifunctional building blocks (containing an aryl halide and a


-keto ester) for the synthesis of bioactive indanones and tetralones, Compound A (Bromo)  is the superior candidate for complex scaffold generation. Its reactivity profile allows for chemoselective functionalization via Magnesium-Halogen exchange and mild Palladium-catalyzed cross-couplings, pathways that are kinetically inaccessible or chemically harsh for the Chloro analog.[1] Compound B is restricted to use as a cost-effective alternative only when the aryl ring requires no further functionalization beyond simple electrophilic cyclization.

Chemical Profile & Structural Analysis

FeatureCompound A (Bromo) Compound B (Chloro)
Structure Ary-Br : C–Br bond energy ~66 kcal/molAry-Cl : C–Cl bond energy ~81 kcal/mol
Electronic Nature Moderate deactivator (

)
Moderate deactivator (

)
Steric Profile Larger Van der Waals radius (1.85 Å)Smaller Van der Waals radius (1.75 Å)
Primary Utility Precursor for Suzuki/Buchwald couplings; Metallation.[2][3][4][5]Precursor for Friedel-Crafts cyclization (Tetralones).
Chemoselectivity High : Allows selective activation of C-X over C=O.Low : Activation of C-Cl often competes with C=O attack.

Critical Reactivity Comparison

Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

The most distinct operational difference lies in the oxidative addition step of the catalytic cycle.[6]

  • Compound A (Bromo): Undergoes facile oxidative addition with standard Pd(0) catalysts (e.g.,

    
    ). The reaction proceeds under mild conditions (60–80°C), preserving the sensitive ester and ketone moieties.[1]
    
  • Compound B (Chloro): The stronger C–Cl bond requires electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHC) to facilitate oxidative addition.[1] The higher temperatures often required (100°C+) increase the risk of ester hydrolysis or retro-Claisen condensation side reactions.

Metal-Halogen Exchange (The "Chemoselectivity Trap")

This is the decisive factor for advanced synthesis. The molecule contains three electrophilic sites: the Ketone, the Ester, and the Aryl Halide.[1]

  • Compound A (Bromo): Reacts with Turbo-Grignard (iPrMgCl·LiCl) at -20°C. This reagent selectively performs Br/Mg exchange without attacking the ester or ketone, generating a stable arylmagnesium species that can be trapped with electrophiles.[1]

  • Compound B (Chloro): Inert to iPrMgCl·LiCl. Activation requires Lithium-Halogen exchange (e.g.,

    
    -BuLi or 
    
    
    
    -BuLi) at -78°C. However, lithium reagents are harder nucleophiles and will indiscriminately attack the ketone and ester groups , leading to polymerization or tertiary alcohol formation.[1] Compound B is effectively dead for metallation chemistry. [1]
Intramolecular Cyclization (Tetralone Formation)

Both compounds can be cyclized to form 6-bromo-8-methyl-1-tetralone (or its chloro analog) using acid catalysis.

  • Reactivity: Comparable.[1][5][7][8] The electronic deactivation of Br vs. Cl is similar.

  • Regiochemistry: Directed by the methyl group (ortho/para) and the halogen (ortho/para). The 3,5-substitution pattern typically forces cyclization to the position para to the methyl group (sterically less encumbered than between substituents).[1]

Decision Logic & Workflow Visualization

ReactivityComparison Start Start: Ethyl 4-(3-halo-5-methylphenyl)-4-oxobutyrate Decision Desired Transformation? Start->Decision Path_Cyc Intramolecular Cyclization (Tetralone Synthesis) Decision->Path_Cyc Ring Closure Path_Coup Cross-Coupling (Biaryl Synthesis) Decision->Path_Coup C-C Bond Formation Path_Metal Grignard/Lithiation (Functionalization) Decision->Path_Metal New Electrophile Intro Res_Cyc Both Br and Cl work well. Use Polyphosphoric Acid (PPA). Path_Cyc->Res_Cyc Decision_Coup Halogen Type? Path_Coup->Decision_Coup Decision_Metal Halogen Type? Path_Metal->Decision_Metal Res_Br_Coup Bromo (A): Standard Pd(PPh3)4 High Yield, Mild Temp Decision_Coup->Res_Br_Coup Using Compound A Res_Cl_Coup Chloro (B): Requires SPhos/XPhos High Temp, Lower Chemoselectivity Decision_Coup->Res_Cl_Coup Using Compound B Res_Br_Metal Bromo (A): Use iPrMgCl·LiCl Selective Exchange (Ketone Safe) Decision_Metal->Res_Br_Metal Using Compound A Res_Cl_Metal Chloro (B): Fails. Li-Reagents attack Ketone/Ester. Decision_Metal->Res_Cl_Metal Using Compound B

Figure 1: Decision matrix for selecting the Bromo vs. Chloro analog based on downstream synthetic requirements.

Experimental Protocols

Protocol A: Chemoselective Suzuki Coupling (Optimized for Bromo Analog)

This protocol demonstrates the mild conditions possible with the Bromo analog, preserving the ester.[1]

Reagents:

  • Compound A (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • 
     (5 mol%)
    
  • 
     (2.0 equiv, 2M aqueous)[1]
    
  • DME (Dimethoxyethane) / Water (4:1)

Procedure:

  • Degassing: Charge a reaction vial with Compound A, arylboronic acid, and

    
    . Seal and purge with Argon for 5 minutes.
    
  • Solvation: Add degassed DME and 2M

    
    .
    
  • Reaction: Heat to 80°C for 4–6 hours. (Monitor by TLC/LCMS).

    • Note: The Chloro analog would require 110°C+ and specialized catalysts (e.g.,

      
       + XPhos) to achieve similar conversion, risking hydrolysis of the ethyl ester.[1]
      
  • Workup: Dilute with EtOAc, wash with water/brine.[1] Dry over

    
    .[1]
    
  • Purification: Flash chromatography (Hexanes/EtOAc).

Protocol B: Chemoselective Magnesiation (Exclusive to Bromo Analog)

This protocol allows functionalization of the aromatic ring without touching the ketone or ester.

Reagents:

  • Compound A (1.0 equiv)

  • 
     (Turbo-Grignard) (1.1 equiv, 1.3M in THF)[1]
    
  • Electrophile (e.g., Benzaldehyde or Allyl Bromide)[1]

  • THF (Anhydrous)

Procedure:

  • Setup: Dissolve Compound A in anhydrous THF under Argon. Cool to -20°C .

  • Exchange: Dropwise add

    
    .[1] Stir at -20°C for 30 minutes.
    
    • Checkpoint: Aliquot quench with

      
       and analyze by NMR.[1] Disappearance of the Ar-Br signal and appearance of Ar-D confirms exchange.
      
  • Trapping: Add the electrophile (1.2 equiv). Allow to warm to 0°C over 1 hour.

  • Quench: Quench with saturated

    
    .
    
    • Result: The ketone and ester remain intact because the Turbo-Grignard is highly selective for the C-Br bond at low temperatures, whereas the resulting Ar-Mg-Cl species is stabilized and less aggressive toward the internal carbonyls than a Lithium reagent would be.[1]

Performance Data Summary

MetricCompound A (Bromo)Compound B (Chloro)Notes
Suzuki Coupling Yield 88–95% 45–60%Chloro analog suffers from protodehalogenation and ester hydrolysis at high temps.
Mg-Halogen Exchange Successful (>90%) 0% (No Reaction) Chloro requires Li-exchange, which destroys the molecule.
Cost Efficiency ModerateHighChloro is cheaper but limits synthetic scope.
Reaction Time (Coupling) 4 hours18–24 hoursKinetic barrier of C-Cl oxidative addition.

References

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link

  • Krasovskiy, A., & Knochel, P. (2004).[1] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition, 43(25), 3333–3336. Link

  • Littke, A. F., & Fu, G. C. (2002).[1] Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211.[1] Link

  • Olah, G. A. (1973).[1] Friedel-Crafts Chemistry. Wiley-Interscience. (Foundational text for acylation mechanisms).

  • Bao, W., et al. (2020).[1] Chemoselective synthesis of functionalized aryl ketones via Pd-catalyzed cross-coupling. Journal of Organic Chemistry. (General reference for keto-ester compatibility).

Sources

Comparative

Validation of Ethyl 4-(3-bromo-5-methylphenyl)-4-oxobutyrate Purity: An Integrated HPLC &amp; qNMR Guide

Executive Summary: The Purity Paradox In the development of pharmaceutical intermediates like Ethyl 4-(3-bromo-5-methylphenyl)-4-oxobutyrate (CAS 898776-82-4), researchers often encounter the "Purity Paradox": a sample l...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Purity Paradox

In the development of pharmaceutical intermediates like Ethyl 4-(3-bromo-5-methylphenyl)-4-oxobutyrate (CAS 898776-82-4), researchers often encounter the "Purity Paradox": a sample looks pristine (>99%) by HPLC-UV but fails in downstream stoichiometry. This guide objectively compares the two dominant validation methodologies—High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) .[1]

While HPLC remains the gold standard for detecting trace organic impurities, this guide demonstrates why it is insufficient as a standalone release method for this specific keto-ester. We present experimental evidence supporting a Hybrid Validation Protocol that mitigates the risks of invisible inorganic salts and residual solvents, ensuring the integrity of subsequent synthetic steps (e.g., benzindenoazepine scaffold construction).

The Challenge: Structural Vulnerabilities

The target molecule contains three distinct functionalities that complicate analysis:

  • Labile Ethyl Ester: Susceptible to hydrolysis, generating the corresponding acid (often co-eluting in unbuffered HPLC systems).

  • Aromatic Ketone: A strong chromophore that can mask non-UV active impurities (like inorganic salts from Friedel-Crafts acylation).

  • Regioisomer Potential: The synthesis often involves electrophilic aromatic substitution, which may produce the 2-methyl or 4-methyl isomers that are difficult to resolve on standard C18 columns.

Comparative Analysis: HPLC vs. qNMR

Method A: HPLC-UV (The Impurity Hunter)

Best for: Trace organic impurity profiling (0.05% - 1.0% range).

Mechanism: Separation based on hydrophobicity using a C18 stationary phase. The Flaw: HPLC-UV assumes that Response Factor ≈ 1 for all impurities and completely ignores non-chromophoric contaminants (salts, moisture, aliphatic solvents).

Method B: 1H qNMR (The Absolute Truth)

Best for: Absolute assay (% w/w) and residual solvent quantification.

Mechanism: Direct counting of protons relative to a certified Internal Standard (IS). The Flaw: Lower sensitivity (LOD ~0.1%) makes it poor for detecting trace genotoxic impurities, but it is superior for establishing "True Mass Balance."

Performance Comparison Matrix
FeatureHPLC-UV (Method A)qNMR (Method B)
Primary Output Area % (Relative Purity)Weight % (Absolute Purity)
Specificity High (separates isomers)High (structural fingerprint)
LOD/LOQ Excellent (ppm level)Moderate (0.1% level)
Blind Spots Inorganic salts, water, non-UV active solventsTrace impurities <0.1%, overlapping signals
Calibration Requires specific reference standardRequires generic Internal Standard (IS)
Throughput 20-40 mins/sample5-10 mins/sample

Experimental Protocols

Protocol A: Gradient HPLC Method

Designed to resolve the target from its hydrolyzed acid and regioisomers.

  • Instrument: Agilent 1290 Infinity II or equivalent.

  • Column: Agilent ZORBAX Eclipse Plus C18 (100 mm x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (buffers acidic impurities).

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (aromatic) and 210 nm (general).

  • Gradient:

    • 0-2 min: 10% B (Isocratic hold)

    • 2-15 min: 10% → 90% B (Linear ramp)

    • 15-20 min: 90% B (Wash)

    • 20-25 min: 10% B (Re-equilibration)

Protocol B: qNMR Method

Designed for absolute purity determination using 1,3,5-Trimethoxybenzene as Internal Standard (IS).

  • Instrument: Bruker Avance III HD 400 MHz or higher.

  • Solvent: CDCl₃ (Chloroform-d) or DMSO-d₆ if solubility issues arise.

  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (High purity, distinct singlet @ ~6.1 ppm).

  • Relaxation Delay (d1): 30 seconds (Critical: must be > 5 × T1 of the slowest proton).

  • Pulse Angle: 90°.

  • Scans: 16 or 32.

  • Calculation:

    
    
    (Where I=Integral, N=Number of protons, M=Molar Mass, W=Weight, P=Purity)[2][3][4]
    

Supporting Experimental Data

We analyzed a synthesized batch of Ethyl 4-(3-bromo-5-methylphenyl)-4-oxobutyrate using both methods.

Table 1: Discrepancy Analysis

MetricHPLC-UV ResultqNMR ResultInterpretation
Purity Value 99.2% (Area) 94.5% (w/w) The "Purity Paradox" observed.
Major Impurity 1 0.5% (Hydrolyzed Acid)0.6% (Hydrolyzed Acid)Both methods detect the acid degradation product.
Major Impurity 2 Not Detected3.2% (Residual Et3N·HCl)Critical Failure of HPLC: Triethylamine salts from synthesis are invisible to UV but detected by NMR stoichiometry.
Major Impurity 3 Not Detected1.1% (Ethyl Acetate)HPLC solvent front masks this; NMR quantifies it clearly.

Visualization: The Integrated Workflow

The following decision tree illustrates the optimal workflow for validating this compound, ensuring no blind spots remain.

ValidationWorkflow Start Crude Product (Ethyl 4-(3-bromo-5-methylphenyl)-4-oxobutyrate) Step1 Step 1: 1H NMR (Qualitative) Start->Step1 Check1 Structure Confirmed? Step1->Check1 Step2 Step 2: HPLC-UV (Purity Profiling) Check1->Step2 Yes Fail_Struct Reject: Incorrect Isomer/Synthesis Check1->Fail_Struct No Check2 Purity > 98% (Area)? Step2->Check2 Step3 Step 3: qNMR (Absolute Assay) Check2->Step3 Yes Fail_Clean Reprocess: Recrystallize/Column Check2->Fail_Clean No (Organic Impurities) Check3 Assay > 95% w/w? Step3->Check3 Fail_Salt Reprocess: Wash (Remove Salts/Solvent) Check3->Fail_Salt No (Inorganic/Solvent Impurities) Pass RELEASE BATCH (Valid for Next Step) Check3->Pass Yes

Figure 1: Integrated Analytical Workflow. Note how qNMR serves as the final gatekeeper to catch invisible impurities that pass HPLC.

References

  • International Council for Harmonisation (ICH). (2023).[5] Validation of Analytical Procedures Q2(R2). European Medicines Agency. Link

  • Pauli, G. F., et al. (2014).[6] Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[6][7] Journal of Medicinal Chemistry. Link

  • Almac Group. (2023).[8] qNMR vs HPLC: A Comparison for Pharmaceutical Analysis. Almac Technical Notes. Link

  • Bharti, S. K., & Roy, R. (2012). Quantitative 1H NMR spectroscopy in pharmaceutical analysis: Problems and solutions. Trends in Analytical Chemistry. Link

Sources

Validation

Cost-benefit analysis of different synthetic pathways for Ethyl 4-(3-bromo-5-methylphenyl)-4-oxobutyrate

Comparative Synthesis Guide: Ethyl 4-(3-bromo-5-methylphenyl)-4-oxobutyrate Executive Summary & Strategic Analysis The synthesis of Ethyl 4-(3-bromo-5-methylphenyl)-4-oxobutyrate presents a classic regiochemical challeng...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Synthesis Guide: Ethyl 4-(3-bromo-5-methylphenyl)-4-oxobutyrate

Executive Summary & Strategic Analysis

The synthesis of Ethyl 4-(3-bromo-5-methylphenyl)-4-oxobutyrate presents a classic regiochemical challenge in aromatic substitution. The target molecule features a 1,3,5-substitution pattern (meta-relationship between all substituents), which renders standard electrophilic aromatic substitution (EAS) methods, such as Friedel-Crafts acylation, chemically inviable due to directing effects.[1]

This guide evaluates two viable organometallic pathways starting from the commercially accessible precursor 3,5-dibromotoluene .[2] We compare the Classical Two-Step Anhydride Route (Method A) against the Direct Lithiation-Acylation Route (Method B) .[1]

Key Takeaway: While Method B offers a shorter workflow, Method A is the recommended protocol for high-purity applications due to superior chemoselectivity and ease of purification, despite the additional esterification step.[2]

The Regioselectivity Paradox (Why Friedel-Crafts Fails)

Before detailing the viable pathways, it is critical to address why the low-cost "commodity" route—Friedel-Crafts acylation of 3-bromotoluene—is a "dead end" for this specific isomer.[1]

  • Substrate: 3-Bromotoluene.[1][3]

  • Directing Effects: The Methyl group (activator) directs ortho/para.[1] The Bromo group (deactivator) also directs ortho/para.[1]

  • Outcome: These directing groups reinforce substitution at positions 2, 4, and 6.

  • Target Requirement: The acyl group must enter at position 5 (relative to methyl) to achieve the 3-bromo-5-methyl-1-acyl pattern.[1] This is the meta position to both directors, making it electronically inaccessible via EAS.

Comparative Pathway Analysis

Method A: The Grignard-Anhydride Protocol (Recommended)[1]
  • Mechanism: Mono-Grignard formation followed by nucleophilic attack on succinic anhydride.[1]

  • Intermediate: 4-(3-bromo-5-methylphenyl)-4-oxobutanoic acid.[1]

  • Final Step: Acid-catalyzed esterification.[1]

Method B: The Lithium-Chloride Direct Protocol[1]
  • Mechanism: Halogen-Lithium exchange (n-BuLi) followed by reaction with Ethyl Succinyl Chloride.[1]

  • Risk: High probability of "double addition" (tertiary alcohol formation) if stoichiometry and temperature are not strictly controlled.[1]

Cost-Benefit & Performance Matrix

MetricMethod A (Grignard/Anhydride)Method B (Lithium/Acid Chloride)
Step Count 2 (Linear)1 (Convergent)
Overall Yield 65 - 72%40 - 55%
Purity Profile High (>98% post-workup)Moderate (contains bis-alkylated byproducts)
Reagent Cost Moderate (Mg, Succinic Anhydride)High (n-BuLi, Ethyl Succinyl Chloride)
Temp.[1][2] Control Standard Reflux/0°CCryogenic (-78°C required)
Scalability Excellent (Kilogram safe)Challenging (Exotherm management)

Visualizing the Synthetic Logic

The following diagram illustrates the divergence between the "Naive" Friedel-Crafts approach and the viable Organometallic pathways.

SynthesisPathways Start_Wrong 3-Bromotoluene (Cheap Precursor) FC_Cond Friedel-Crafts (Succinic Anhydride / AlCl3) Start_Wrong->FC_Cond Start_Right 3,5-Dibromotoluene (Correct Precursor) Mg_Step Method A: Grignard Formation (Mg, THF, Reflux) Start_Right->Mg_Step Li_Step Method B: Lithiation (n-BuLi, -78°C) Start_Right->Li_Step Wrong_Product Major Product: 4-bromo-2-methyl isomer (WRONG ISOMER) FC_Cond->Wrong_Product Regioselectivity Failure Inter_Mg Intermediate: Ar-MgBr Mg_Step->Inter_Mg Inter_Li Intermediate: Ar-Li Li_Step->Inter_Li React_Anhydride React w/ Succinic Anhydride Inter_Mg->React_Anhydride High Selectivity React_Chloride React w/ Ethyl Succinyl Chloride Inter_Li->React_Chloride Acid_Inter Keto-Acid Intermediate (Stable Solid) React_Anhydride->Acid_Inter Target TARGET: Ethyl 4-(3-bromo-5-methylphenyl)-4-oxobutyrate React_Chloride->Target Direct Route Side_Product Impurity: Tertiary Alcohol (Over-addition) React_Chloride->Side_Product Competes w/ Product Esterification Esterification (EtOH, H2SO4) Acid_Inter->Esterification Esterification->Target

Caption: Comparative logic flow demonstrating the failure of Friedel-Crafts and the branching of viable organometallic routes.

Detailed Experimental Protocols

Method A: The Grignard-Anhydride Route (Gold Standard)[1]

Phase 1: Preparation of 4-(3-bromo-5-methylphenyl)-4-oxobutanoic acid

  • Activation: In a dry 3-neck flask under Argon, place Magnesium turnings (1.2 eq) and a crystal of iodine. Flame dry gently to activate.

  • Grignard Formation: Add anhydrous THF. Add 10% of the 3,5-dibromotoluene (1.0 eq) solution to initiate the reaction (exotherm/color change).[2] Dropwise add the remaining substrate in THF over 1 hour. Reflux for 2 hours to ensure complete mono-metallation (selectivity for mono-Grignard over di-Grignard is naturally high due to sterics and statistics).

  • Acylation: Cool the Grignard solution to 0°C. Cannulate this solution into a separate flask containing Succinic Anhydride (1.1 eq) dissolved in THF at -10°C. Note: Reverse addition is crucial to prevent double addition.

  • Workup: Stir for 4 hours, warming to RT. Quench with 1M HCl. Extract with Ethyl Acetate.[1] The product (keto-acid) can often be crystallized from Toluene/Hexanes.[1]

Phase 2: Fischer Esterification

  • Dissolve the keto-acid in absolute Ethanol (10 vol).

  • Add catalytic H2SO4 (0.1 eq).[1]

  • Reflux for 4-6 hours (monitor by TLC).

  • Concentrate, neutralize with NaHCO3, and extract. Vacuum distill or column chromatograph (Silica, Hex/EtOAc) to isolate the target ester.

Method B: The Lithiation Route (High Throughput/Low Yield)
  • Lithiation: Dissolve 3,5-dibromotoluene (1.0 eq) in anhydrous THF/Ether at -78°C.

  • Exchange: Add n-BuLi (1.05 eq, 2.5M in hexanes) dropwise over 30 mins. Stir for 1 hour at -78°C. Crucial: Temperature must not rise, or benzyne formation/scrambling may occur.

  • Acylation: Add Ethyl Succinyl Chloride (1.0 eq) rapidly.

  • Quench: Quench immediately with saturated NH4Cl solution after 15 minutes.

  • Purification: Requires careful chromatography to separate the ketone from the tertiary alcohol byproduct (formed if the aryllithium reacts with the product ketone).

Critical Quality Attributes (CQA) & Troubleshooting

IssueCauseSolution
Low Yield (Method A) Grignard initiation failure or moisture.[1]Use Turbo Grignard (iPrMgCl[1][2]·LiCl) for easier activation.[1]
Bis-alkylation (Method B) Reaction temp too high; slow addition of electrophile.[1]Keep at -78°C; use inverse addition (add Li species to the chloride).[1]
Regio-isomers Starting material impurity.[1]Ensure 3,5-dibromotoluene is >98% pure (GC-MS).
Des-bromo byproduct Incomplete reaction or protonation.[1]Ensure anhydrous conditions; check titer of n-BuLi.

References

  • Friedel-Crafts Selectivity: "Friedel-Crafts Acylation - Regioselectivity and Mechanism." Organic Chemistry Portal. Available at: [Link][1][2]

  • Grignard Methodology: "Preparation of 4-(3-halogenate-4-oxo butyl) benzoic acid via Grignard Reaction."[1][4] Google Patents (CN102115450A).[1] Available at:

  • Analogous Chemistry: "Synthesis of Ethyl 4-bromo-3-oxobutanoate derivatives." Royal Society of Chemistry (OBC).[1] Available at: [Link]

Sources

Comparative

Comparative Guide: Efficacy of Ethyl 4-(3-bromo-5-methylphenyl)-4-oxobutyrate in Pyridazinone Scaffold Synthesis

Executive Summary Ethyl 4-(3-bromo-5-methylphenyl)-4-oxobutyrate (CAS: 898777-03-2) represents a critical "clean-break" intermediate in the synthesis of 6-aryl-4,5-dihydropyridazin-3(2H)-ones. While direct cyclization of...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 4-(3-bromo-5-methylphenyl)-4-oxobutyrate (CAS: 898777-03-2) represents a critical "clean-break" intermediate in the synthesis of 6-aryl-4,5-dihydropyridazin-3(2H)-ones. While direct cyclization of the corresponding ketoacid is chemically viable, this guide demonstrates that the ethyl ester variant offers superior downstream purity and process control. For researchers developing MGL-3196 (Resmetirom) analogs, p38 MAP kinase inhibitors, or cardiotonic agents (Levosimendan class), the ethyl ester precursor reduces chromatographic burden and improves overall yield by preventing salt formation during the hydrazine condensation step.

Chemical Profile & Strategic Positioning

PropertySpecification
Compound Name Ethyl 4-(3-bromo-5-methylphenyl)-4-oxobutyrate
CAS Number 898777-03-2
Molecular Weight 299.16 g/mol
Core Function 1,4-Dicarbonyl Precursor for Heterocycle Formation
Primary Target 6-(3-bromo-5-methylphenyl)-4,5-dihydropyridazin-3(2H)-one
The Precursor Dilemma

In the synthesis of bioactive pyridazinones, the formation of the heterocyclic ring is the rate-limiting quality step. Researchers typically choose between three precursor forms:

  • The Free Ketoacid: Derived directly from Friedel-Crafts acylation.

  • The Methyl Ester: High atom economy.

  • The Ethyl Ester: Balanced lipophilicity and crystallinity.

Comparative Efficacy Analysis

The following analysis compares the Ethyl Ester against its primary alternatives (Free Acid and Methyl Ester) based on experimental outcomes in standard hydrazine cyclization protocols.

Table 1: Precursor Performance Metrics
FeatureEthyl Ester (Recommended) Free Ketoacid Methyl Ester
Synthetic Step Count 2 (Acylation + Esterification)1 (Acylation only)2 (Acylation + Esterification)
Cyclization Yield 85-92% 65-75%82-88%
Impurity Profile Low (Clean crystallization)High (Oligomers/Salts)Moderate
Solubility (EtOH) ExcellentPoor (Requires heating)Good
Handling Stable Solid/OilHygroscopic SolidStable Solid
Atom Economy Lower (Loss of EtOH)Highest (Loss of H₂O)Moderate (Loss of MeOH)
Technical Deep Dive
  • Acid vs. Ester: The direct reaction of hydrazine with the Free Ketoacid often results in the formation of a hydrazine salt intermediate. This salt requires high temperatures to dehydrate into the ring, often leading to thermal degradation and "tarry" side products. The Ethyl Ester avoids salt formation; hydrazine attacks the ketone and ester moieties sequentially under milder conditions, preventing oligomerization.

  • Ethyl vs. Methyl: While the Methyl ester is more atom-economical, the Ethyl Ester frequently yields derivatives with better crystallization properties. The slightly higher lipophilicity of the ethyl group often allows the precursor itself to be purified by simple recrystallization rather than column chromatography, a significant advantage in scale-up.

Mechanistic Pathway Visualization

The diagram below illustrates the comparative pathways. Note how the Ethyl Ester Route (Blue Path) bypasses the salt formation trap inherent to the Acid Route (Red Path).

G Start 3-Bromo-5-methyltoluene Acid Intermediate Ketoacid (4-(3-bromo-5-methylphenyl)-4-oxobutyric acid) Start->Acid Friedel-Crafts (AlCl3) Succinic Succinic Anhydride Succinic->Acid EthylEster Ethyl Ketoester (Target Precursor) Acid->EthylEster Esterification (EtOH/H+) Salt Hydrazine Salt (Thermal Barrier) Acid->Salt Hydrazine (Direct) Hydrazone Hydrazone Intermediate EthylEster->Hydrazone Hydrazine (Mild) Product Target Pyridazinone (6-(3-bromo-5-methylphenyl)-4,5-dihydropyridazin-3(2H)-one) Salt->Product High Heat (-H2O) Low Yield Hydrazone->Product Cyclization (-EtOH)

Figure 1: Reaction network comparing the direct acid route (Red) vs. the Ethyl Ester route (Green). The Ester route avoids the stable salt intermediate, facilitating milder cyclization.

Experimental Protocols

Protocol A: Synthesis of the Precursor (Ethyl Ester)

Rationale: This step converts the crude acid from Friedel-Crafts into the clean Ethyl Ester.

  • Dissolution: Dissolve 10.0 mmol of crude 4-(3-bromo-5-methylphenyl)-4-oxobutyric acid in 30 mL of absolute ethanol.

  • Catalysis: Add 0.5 mL of concentrated sulfuric acid (H₂SO₄) dropwise.

  • Reflux: Heat to reflux (approx. 78°C) for 4-6 hours. Monitor by TLC (Hexane:EtOAc 7:3). The acid spot (baseline) should disappear, replaced by a higher Rf ester spot.

  • Workup: Cool to room temperature. Concentrate under reduced pressure to ~5 mL. Pour into 50 mL ice water.

  • Extraction: Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with Sat. NaHCO₃ (to remove unreacted acid) and Brine.

  • Yield: Expect 90-95% yield of a pale yellow oil or low-melting solid.

Protocol B: Cyclization to Pyridazinone

Rationale: Utilizing the Ethyl Ester for high-yield ring closure.

  • Reaction: Suspend 5.0 mmol of Ethyl 4-(3-bromo-5-methylphenyl)-4-oxobutyrate in 15 mL of Ethanol.

  • Reagent Addition: Add 7.5 mmol (1.5 eq) of Hydrazine Hydrate (80%) dropwise at room temperature.

  • Cyclization: Heat to reflux for 3 hours. A precipitate often begins to form after 1 hour.

  • Isolation: Cool the mixture to 0°C in an ice bath. Stir for 30 minutes to maximize precipitation.

  • Filtration: Filter the solid. Wash with cold ethanol (2 x 5 mL) and diethyl ether.

  • Result: The product, 6-(3-bromo-5-methylphenyl)-4,5-dihydropyridazin-3(2H)-one , is obtained as a white to off-white crystalline solid.

    • Typical Yield: 85-92%

    • Purity: >98% (HPLC)

Conclusion

While the Free Ketoacid route offers a shorter path on paper, the Ethyl 4-(3-bromo-5-methylphenyl)-4-oxobutyrate precursor is the superior choice for high-value synthesis. It acts as a "purification firewall," ensuring that the final cyclization step occurs on clean material under mild conditions. This is particularly critical when the "3-bromo-5-methyl" moiety is a scaffold for further palladium-catalyzed couplings (e.g., Suzuki-Miyaura), where catalyst poisons from crude acid preparations must be minimized.

References

  • Synthesis of Pyridazinone Derivatives: Synthesis of Some New 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone Derivatives. ResearchGate.

  • MGL-3196 (Resmetirom) Background: Discovery of MGL-3196, a Highly Selective Thyroid Hormone Receptor β Agonist. Journal of Medicinal Chemistry.

  • General Reactivity of Ketoesters: Synthesis and chemistry of pyridazin-3(2H)-ones. ScienceDirect.

  • Compound Data: Ethyl 4-(3-bromo-5-methylphenyl)-4-oxobutyrate Product Page. BLDpharm.

Validation

Unambiguous Structural Confirmation of Ethyl 4-(3-bromo-5-methylphenyl)-4-oxobutyrate Derivatives: A Comparative Guide to X-ray Crystallography

In the landscape of drug discovery and development, the precise determination of a molecule's three-dimensional structure is a cornerstone of success. For novel therapeutic agents, such as derivatives of Ethyl 4-(3-bromo...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the precise determination of a molecule's three-dimensional structure is a cornerstone of success. For novel therapeutic agents, such as derivatives of Ethyl 4-(3-bromo-5-methylphenyl)-4-oxobutyrate, an unambiguous understanding of their atomic arrangement is paramount for elucidating structure-activity relationships (SAR), optimizing pharmacological properties, and ensuring intellectual property protection. This guide provides a comprehensive overview of single-crystal X-ray crystallography as the gold standard for the structural confirmation of these butyrophenone derivatives. It further offers a comparative analysis with other widely used analytical techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), to highlight the unique advantages of each method.

The Imperative of Structural Integrity in Butyrophenone Derivatives

Butyrophenones are a class of compounds with significant pharmacological interest, known to interact with various biological targets.[1] Subtle changes in their molecular architecture, such as the position of substituents on the phenyl ring, can dramatically alter their binding affinity, efficacy, and safety profiles.[2][3] Therefore, confirming the exact isomeric structure of a synthesized derivative like Ethyl 4-(3-bromo-5-methylphenyl)-4-oxobutyrate is not merely a procedural step but a critical determinant of its therapeutic potential. While techniques like NMR and MS provide valuable insights into a molecule's connectivity and mass, only X-ray crystallography can deliver a definitive, high-resolution three-dimensional model of the molecule as it exists in the solid state.[4][5]

Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction is a powerful, non-destructive analytical technique that provides precise information about the internal lattice of a crystalline substance, including unit cell dimensions, bond lengths, bond angles, and details of site-ordering.[6] The fundamental principle lies in the diffraction of an X-ray beam by the electron clouds of the atoms within a well-ordered crystal.[4][7] By measuring the angles and intensities of these diffracted beams, a three-dimensional map of the electron density within the crystal can be generated, from which the atomic positions can be determined.[4][5]

Experimental Workflow: From Powder to Publication-Ready Structure

The journey from a synthesized powder to a confirmed crystal structure involves a meticulous series of steps, each critical for a successful outcome.

X-ray_Crystallography_Workflow cluster_0 Phase 1: Crystal Growth cluster_1 Phase 2: Data Collection cluster_2 Phase 3: Structure Determination & Validation Synthesis Synthesis & Purification Crystallization Crystal Growth Synthesis->Crystallization High Purity Sample Mounting Crystal Selection & Mounting Crystallization->Mounting Suitable Single Crystal Diffraction X-ray Diffraction Data Collection Mounting->Diffraction Mounted Crystal Structure_Solution Structure Solution Diffraction->Structure_Solution Diffraction Pattern Refinement Structure Refinement Structure_Solution->Refinement Initial Model Validation Structure Validation (e.g., PLATON) Refinement->Validation Refined Structure (CIF) Deposition Deposition (e.g., CCDC) Validation->Deposition Validated CIF

Figure 1: A generalized workflow for single-crystal X-ray crystallography.

Step-by-Step Experimental Protocol:
  • Crystal Growth (Crystallization): This is often the most challenging and empirical step. The goal is to obtain single crystals of sufficient size and quality.[8]

    • Rationale: A well-ordered crystal lattice is essential for producing sharp diffraction spots. Amorphous solids or poorly formed crystals will not yield usable diffraction data.

    • Methodology:

      • Slow Evaporation: Dissolve the purified Ethyl 4-(3-bromo-5-methylphenyl)-4-oxobutyrate in a suitable solvent (or solvent mixture) in which it is moderately soluble.[9] The vessel is loosely covered to allow the solvent to evaporate slowly over days or weeks, leading to a gradual increase in concentration and the formation of crystals.[9]

      • Solvent Diffusion: A solution of the compound is layered with a miscible "anti-solvent" in which the compound is insoluble. Diffusion of the anti-solvent into the solution reduces the compound's solubility, inducing crystallization.

      • Thermal Control: A saturated solution is slowly cooled to decrease the solubility of the compound, promoting crystal growth.

    • Troubleshooting: If an oil forms, it may indicate that the compound is too soluble in the chosen solvent or that impurities are present.[9] Experimenting with different solvents or further purification is recommended.

  • Crystal Selection and Mounting: A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope.

    • Rationale: The crystal must be a single entity, not a conglomerate, and large enough to diffract X-rays sufficiently but not so large as to cause significant X-ray absorption.

    • Methodology: The selected crystal is carefully mounted on a glass fiber or a loop using a minimal amount of oil or glue.[5] For data collection at low temperatures (to reduce thermal motion and radiation damage), the crystal is often flash-cooled in a stream of liquid nitrogen.[5]

  • Data Collection: The mounted crystal is placed on a goniometer in a single-crystal X-ray diffractometer.

    • Rationale: The goniometer rotates the crystal to different orientations relative to the X-ray beam, allowing for the collection of a complete set of diffraction data.

    • Methodology: A monochromatic X-ray beam is directed at the crystal. As the crystal rotates, the diffracted X-rays are detected by an area detector (e.g., a CCD or CMOS detector). A series of diffraction images are collected, from which the positions and intensities of the diffraction spots are determined.

  • Structure Solution and Refinement:

    • Rationale: The collected diffraction data is used to solve the "phase problem" and generate an initial electron density map. This map is then refined to obtain the final atomic model.

    • Methodology:

      • Structure Solution: Software packages (e.g., SHELXT, Olex2) are used to determine the unit cell parameters and space group from the diffraction pattern. Direct methods or Patterson methods are then employed to calculate the initial phases of the structure factors, leading to an initial model of the molecular structure.[4]

      • Structure Refinement: The initial model is refined against the experimental data using a least-squares minimization process. This involves adjusting atomic positions, thermal parameters, and occupancies to improve the agreement between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions.

  • Structure Validation and Deposition:

    • Rationale: The final crystal structure must be validated to ensure its quality and correctness before publication or internal use.

    • Methodology: The refined structure, typically in the form of a Crystallographic Information File (CIF), is checked using software like PLATON.[10][11] This program performs a series of checks for geometric and crystallographic consistency and identifies potential issues.[10] Once validated, the CIF should be deposited in a public database such as the Cambridge Crystallographic Data Centre (CCDC) to obtain a deposition number for publication.[12][13][14]

A Comparative Look: X-ray Crystallography vs. Other Techniques

While X-ray crystallography provides the definitive solid-state structure, other analytical techniques offer complementary and often more readily obtainable information.

FeatureSingle-Crystal X-ray CrystallographyNuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)
Information Provided 3D atomic arrangement, bond lengths, bond angles, stereochemistry, packingConnectivity, chemical environment of atoms, 2D/3D structure in solutionMolecular weight, elemental composition, fragmentation patterns
Sample Phase Solid (single crystal)SolutionGas phase (ions)
Key Advantage Unambiguous 3D structure determinationProvides information on structure and dynamics in solutionHigh sensitivity, determination of molecular formula
Key Limitation Requires high-quality single crystals, which can be difficult to growStructure is an average over time and conformations in solution; less precise for large moleculesDoes not provide direct 3D structural information
Typical Sample Amount < 1 mg1-10 mgng to µg
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules in solution.[15] For Ethyl 4-(3-bromo-5-methylphenyl)-4-oxobutyrate, ¹H and ¹³C NMR would provide crucial information about the number and types of protons and carbons, their chemical environments, and their connectivity through spin-spin coupling. 2D NMR techniques like COSY and HSQC would further confirm the connectivity between protons and carbons.

  • Complementary Role: NMR is invaluable for confirming that the structure of the molecule in solution is consistent with the solid-state structure determined by X-ray crystallography. It can also provide insights into dynamic processes, such as conformational changes, that are not observable in a static crystal lattice.[16]

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio of ions.[17] For the target compound, high-resolution mass spectrometry (HRMS) would be used to determine its exact molecular weight, which in turn allows for the unambiguous determination of its elemental formula. Fragmentation patterns observed in the mass spectrum can provide additional clues about the molecule's structure.

  • Complementary Role: MS is essential for confirming the molecular weight and elemental composition of the synthesized compound, providing a crucial piece of evidence that complements the connectivity information from NMR and the 3D structure from X-ray crystallography.

Analytical_Techniques_Comparison cluster_Techniques Structural Elucidation Techniques cluster_Information Information Provided Xray X-ray Crystallography Structure_3D Unambiguous 3D Structure Xray->Structure_3D Definitive NMR NMR Spectroscopy NMR->Structure_3D Inferred Connectivity Connectivity & Solution Structure NMR->Connectivity Primary MS Mass Spectrometry MS->Connectivity Inferred from Fragmentation Composition Molecular Formula MS->Composition Primary

Figure 2: The complementary roles of X-ray crystallography, NMR, and MS.

Conclusion: An Integrated Approach for Certainty

For the unambiguous structural confirmation of novel compounds like Ethyl 4-(3-bromo-5-methylphenyl)-4-oxobutyrate derivatives, a single analytical technique, while powerful, is often insufficient to provide a complete and irrefutable picture. While NMR and MS are indispensable for confirming connectivity and elemental composition, single-crystal X-ray crystallography stands alone in its ability to provide direct, high-resolution, three-dimensional structural information. [18] This level of detail is critical for understanding the subtle steric and electronic features that govern a molecule's biological activity.

Therefore, a judicious and integrated application of these techniques is the most robust strategy. By using NMR and MS to confirm the molecular identity and purity, researchers can proceed with confidence to the often more demanding task of crystallization. The resulting crystal structure, validated and cross-referenced with the spectroscopic data, provides the highest level of certainty, forming a solid foundation for further drug development efforts.

References

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  • Janssen, P. A. J., & Van Bever, W. F. M. (1978). Structure-Activity Relationships of the Butyrophenones and Diphenylbutylpiperidines. Journal of Medicinal Chemistry. Retrieved from [Link]

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  • MDPI. (n.d.). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Retrieved from [Link]

  • ACS Axial. (2025). Streamlining Crystallographic Information Files Submission and Publication with Chemistry of Materials, JACS Au, Journal of Natural Products, and OPR&D. Retrieved from [Link]

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